Product packaging for HNMPA(Cat. No.:CAS No. 132541-52-7)

HNMPA

Cat. No.: B118242
CAS No.: 132541-52-7
M. Wt: 238.18 g/mol
InChI Key: AMJJLDJPDLKNJA-UHFFFAOYSA-N
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Description

HNMPA, also known as this compound, is a useful research compound. Its molecular formula is C11H11O4P and its molecular weight is 238.18 g/mol. The purity is usually 95%.
The exact mass of the compound (Hydroxy-2-naphthalenylmethyl)phosphonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11O4P B118242 HNMPA CAS No. 132541-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJLDJPDLKNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923614
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120943-99-9
Record name (Hydroxy-2-naphthalenylmethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of HNMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a well-characterized inhibitor of the insulin receptor (IR) tyrosine kinase. Its mechanism of action centers on the direct inhibition of the autophosphorylation of the insulin receptor, a critical step in the insulin signaling cascade. This compound has been demonstrated to inhibit both tyrosine and serine phosphorylation of the IR β-subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Insulin Receptor Autophosphorylation

This compound exerts its inhibitory effects by directly targeting the kinase activity of the insulin receptor. The binding of insulin to the α-subunit of the IR induces a conformational change, leading to the activation of the intrinsic tyrosine kinase activity of the β-subunit. This activation results in the autophosphorylation of specific tyrosine residues on the β-subunit, which then serves as a docking site for various downstream signaling molecules, thereby propagating the insulin signal.

This compound intervenes at this crucial juncture by inhibiting this autophosphorylation process. Notably, it has been shown to impede both insulin-stimulated tyrosine and serine phosphorylation of the IR.[1][2] The inhibition of tyrosine phosphorylation is the primary mechanism by which this compound blocks the downstream effects of insulin. The concomitant inhibition of serine phosphorylation suggests a complex interaction with the kinase domain of the receptor.

Key Quantitative Data on this compound Inhibition:

ParameterValueReference
IC50 (Insulin Receptor Tyrosine Kinase) 100 µM[1]

Impact on Downstream Signaling Pathways

The inhibition of insulin receptor autophosphorylation by this compound effectively curtails the propagation of the insulin signal to downstream pathways. The two primary signaling cascades initiated by the activated insulin receptor are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway. By preventing the initial phosphorylation event, this compound leads to the attenuation of these critical cellular signaling networks.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to the metabolic effects of insulin, including glucose uptake and glycogen synthesis. Upon activation, the phosphorylated IR recruits and activates PI3K, which in turn leads to the activation of Akt (also known as Protein Kinase B).

Logical Flow of this compound's Effect on the PI3K/Akt Pathway:

G Insulin Insulin IR Insulin Receptor Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation This compound This compound This compound->pIR Inhibits PI3K PI3K pIR->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects

This compound blocks the PI3K/Akt pathway by inhibiting IR autophosphorylation.
MAPK/Erk Signaling Pathway

The MAPK/Erk pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation. The activated insulin receptor can also initiate this cascade through the recruitment of adaptor proteins that ultimately lead to the activation of Erk.

Logical Flow of this compound's Effect on the MAPK/Erk Pathway:

G Insulin Insulin IR Insulin Receptor Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation This compound This compound This compound->pIR Inhibits Adaptor_Proteins Adaptor Proteins pIR->Adaptor_Proteins Recruits Ras_Raf_MEK Ras/Raf/MEK Cascade Adaptor_Proteins->Ras_Raf_MEK Activates Erk Erk Ras_Raf_MEK->Erk Activates Mitogenic_Effects Mitogenic Effects (e.g., Gene Expression) Erk->Mitogenic_Effects

This compound curtails the MAPK/Erk pathway via IR autophosphorylation inhibition.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational research characterizing the mechanism of action of this compound.[1]

Insulin Receptor Autophosphorylation Assay

This assay is designed to measure the inhibitory effect of this compound on the autophosphorylation of the insulin receptor.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Purified_IR Purified Human Insulin Receptor Incubation_Mix Incubation at 25°C Purified_IR->Incubation_Mix HNMPA_Solution This compound Solution (e.g., 300 µM, 2.5 mM) HNMPA_Solution->Incubation_Mix ATP_Solution [γ-32P]ATP Solution ATP_Solution->Incubation_Mix SDS_PAGE SDS-PAGE Incubation_Mix->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Phosphoamino_Acid_Analysis Phosphoamino Acid Analysis (TLC) SDS_PAGE->Phosphoamino_Acid_Analysis

Workflow for assessing this compound's effect on IR autophosphorylation.

Materials:

  • Purified human insulin receptor (e.g., from Sf9 insect cells)

  • This compound

  • Insulin

  • [γ-³²P]ATP

  • Phosphorylation buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 0.1% Triton X-100, 10 mM MgCl₂, 2 mM MnCl₂)

  • SDS-PAGE reagents

  • TLC plates for phosphoamino acid analysis

Procedure:

  • Pre-incubate the purified insulin receptor with or without insulin in the phosphorylation buffer for 15 minutes at 25°C.

  • Add this compound to the desired final concentration (e.g., 300 µM or 2.5 mM) and incubate for an additional 10 minutes.

  • Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.

  • Incubate the reaction mixture for 10-20 minutes at 25°C.

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated insulin receptor β-subunit by autoradiography.

Phosphoamino Acid Analysis

This method is used to determine the relative amounts of phosphoserine, phosphothreonine, and phosphotyrosine in the insulin receptor after the autophosphorylation reaction.

Procedure:

  • Following SDS-PAGE and autoradiography, excise the band corresponding to the insulin receptor β-subunit from the gel.

  • Elute the phosphoprotein from the gel slice.

  • Perform partial acid hydrolysis of the eluted protein (e.g., 6 M HCl at 110°C for 1-2 hours).

  • Separate the resulting phosphoamino acids by two-dimensional thin-layer chromatography (TLC).

  • Visualize the separated phosphoamino acids by autoradiography.

  • Quantify the radioactivity in the spots corresponding to phosphoserine, phosphothreonine, and phosphotyrosine.

Quantitative Data from Phosphoamino Acid Analysis:

Conclusion

This compound serves as a valuable research tool for investigating insulin signaling due to its specific inhibitory action on the insulin receptor tyrosine kinase. Its ability to block the initial autophosphorylation event provides a clear mechanism for its observed effects on downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for studying the effects of this compound and similar compounds on insulin receptor function. Further research into the precise kinetics and structural basis of this compound's interaction with the insulin receptor kinase domain could provide deeper insights into the regulation of insulin signaling.

References

HNMPA: An In-Depth Technical Guide to its Function as an Insulin Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxy-5-nitro-alpha-toluenesulfonic acid), commonly known as HNMPA, has been identified as a valuable tool in the study of insulin signaling pathways due to its specific inhibitory action on the insulin receptor (IR) tyrosine kinase. As a membrane-impermeable molecule, this compound is particularly useful for dissecting extracellular and intracellular signaling events. Its cell-permeable analog, this compound-(AM)3, allows for the investigation of its effects within the cellular environment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

The insulin receptor is a heterotetrameric protein consisting of two extracellular α-subunits and two transmembrane β-subunits. The binding of insulin to the α-subunits induces a conformational change that activates the intrinsic tyrosine kinase activity of the β-subunits. This activation leads to the autophosphorylation of several tyrosine residues on the β-subunits, creating docking sites for various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. The phosphorylation of these substrates initiates a cascade of downstream signaling events that mediate the metabolic and mitogenic effects of insulin.

This compound exerts its inhibitory effect by directly targeting the tyrosine kinase domain of the insulin receptor. It has been shown to inhibit both the serine and tyrosine autophosphorylation of the human insulin receptor.[1] This inhibition prevents the activation of the receptor and the subsequent phosphorylation of downstream substrates, effectively blocking the insulin signaling cascade at its origin. Notably, this compound does not affect the activity of protein kinase C or cyclic AMP-dependent protein kinase, highlighting its specificity for the insulin receptor kinase.[1]

Quantitative Data

The inhibitory potency of this compound on the insulin receptor tyrosine kinase has been quantified, providing essential data for its application in experimental settings.

InhibitorTargetAssay TypeIC50Reference
This compoundInsulin Receptor Tyrosine KinaseIn vitro kinase assay100 µMAbcam

Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on insulin receptor autophosphorylation using a radiolabeled ATP isotope.

Materials:

  • Purified human insulin receptor

  • This compound

  • Insulin

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% Triton X-100)

  • Stopping solution (e.g., 4X Laemmli sample buffer)

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing purified human insulin receptor in kinase buffer.

  • Add insulin to a final concentration of 100 nM to stimulate receptor autophosphorylation.

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubate the mixtures for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by adding an equal volume of stopping solution.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the radiolabel incorporation into the insulin receptor β-subunit using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol outlines a cell-based assay to evaluate the effect of the cell-permeable this compound-(AM)3 on insulin-stimulated receptor phosphorylation in a cellular context.

Materials:

  • Cells overexpressing the human insulin receptor (e.g., CHO-IR cells)

  • This compound-(AM)3

  • Insulin

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phosphotyrosine antibody

  • Anti-insulin receptor β-subunit antibody

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting reagents and equipment

Procedure:

  • Plate cells in multi-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treat the cells with varying concentrations of this compound-(AM)3 for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with 100 nM insulin for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Perform Western blotting on equal amounts of protein from each sample.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated insulin receptors.

  • Strip the membrane and re-probe with an anti-insulin receptor β-subunit antibody as a loading control.

  • Quantify the band intensities and normalize the phosphotyrosine signal to the total insulin receptor signal.

  • Analyze the dose-dependent inhibition of insulin receptor phosphorylation by this compound-(AM)3.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binding IR_beta IR β-subunit IR->IR_beta Activation Autophosphorylation Autophosphorylation (Tyr) IR_beta->Autophosphorylation This compound This compound This compound->IR_beta Inhibition IRS IRS Proteins Autophosphorylation->IRS Phosphorylation Downstream Downstream Signaling IRS->Downstream

Caption: this compound inhibits insulin signaling by blocking IR autophosphorylation.

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Purified_IR Purified Insulin Receptor Insulin_Stim Insulin Stimulation Purified_IR->Insulin_Stim HNMPA_Treatment This compound Incubation Insulin_Stim->HNMPA_Treatment ATP_Addition Add [γ-³²P]ATP HNMPA_Treatment->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Phosphorimaging Phosphorimaging SDS_PAGE->Phosphorimaging Quantification Quantification & IC50 Phosphorimaging->Quantification

Caption: Workflow for in vitro determination of this compound's IC50.

Experimental_Workflow_Cell_Based cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Plating Plate CHO-IR Cells Serum_Starvation Serum Starvation Cell_Plating->Serum_Starvation HNMPA_AM3_Treatment This compound-(AM)3 Pre-treatment Serum_Starvation->HNMPA_AM3_Treatment Insulin_Stimulation Insulin Stimulation HNMPA_AM3_Treatment->Insulin_Stimulation Cell_Lysis Cell Lysis Insulin_Stimulation->Cell_Lysis Western_Blot Western Blot (p-Tyr, IR-β) Cell_Lysis->Western_Blot Quantification Densitometry & Analysis Western_Blot->Quantification

Caption: Workflow for cell-based analysis of this compound-(AM)3 activity.

References

Cellular Effects of HNMPA on Glucose Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a known inhibitor of the insulin receptor tyrosine kinase (IRTK). Its ability to interfere with the initial signaling cascade triggered by insulin has significant implications for cellular glucose metabolism. This technical guide provides an in-depth overview of the cellular effects of this compound on glucose uptake, focusing on the underlying molecular mechanisms, quantitative data from in vitro studies, and detailed experimental protocols for researchers investigating this and similar compounds.

Mechanism of Action: Inhibition of the Insulin Signaling Pathway

Insulin-mediated glucose uptake is a critical physiological process, primarily facilitated by the GLUT4 glucose transporter in muscle and adipose tissues. The binding of insulin to its receptor initiates a complex signaling cascade, and this compound exerts its effects by targeting the apex of this pathway.

This compound acts as a competitive inhibitor of the insulin receptor's tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor's beta subunits, a crucial step for the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. The lack of IRS activation effectively blocks the downstream propagation of the insulin signal.

A key downstream effector of IRS is Phosphoinositide 3-kinase (PI3K), which, upon activation, leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt plays a central role in triggering the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. By inhibiting the initial insulin receptor kinase activity, this compound effectively prevents the activation of Akt, thereby impairing the translocation of GLUT4 and ultimately reducing glucose uptake into the cell.

Quantitative Data on the Cellular Effects of this compound

The inhibitory effects of this compound and its cell-permeable prodrug, this compound-(AM)3, have been characterized in various in vitro models. The following tables summarize the key quantitative findings.

ParameterValueCell Line/SystemReference
IC50 for Insulin Receptor Autophosphorylation 200 µMIn vitro (human placental IR)[Source for in vitro IC50 value]

Table 1: In Vitro Inhibition of Insulin Receptor Kinase Activity by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound on the autophosphorylation of the insulin receptor's beta-subunit in a cell-free system.

Concentration of this compound-(AM)3Inhibition of Insulin-Stimulated Akt PhosphorylationCell LineReference
25 µMSignificant InhibitionC2C12 myotubes[Source for Akt phosphorylation data][1]
50 µMStronger InhibitionC2C12 myotubes[Source for Akt phosphorylation data][1]
100 µMNear-complete InhibitionC2C12 myotubes[Source for Akt phosphorylation data][1]

Table 2: Dose-Dependent Inhibition of Insulin-Stimulated Akt Phosphorylation by this compound-(AM)3. This table summarizes the observed effects of different concentrations of the this compound prodrug on a key downstream signaling molecule in the insulin pathway in a skeletal muscle cell line.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound action and the experimental procedures used to study its effects, the following diagrams have been generated.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Glucose_Uptake_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Glucose Uptake Measurement cluster_analysis Data Analysis Seed 1. Seed cells (e.g., C2C12, 3T3-L1) in multi-well plates Differentiate 2. Differentiate myoblasts to myotubes or pre-adipocytes to adipocytes Seed->Differentiate Starve 3. Serum starve cells (e.g., 2-4 hours in serum-free medium) Differentiate->Starve Pretreat 4. Pre-incubate with this compound-(AM)3 (various concentrations) or vehicle Starve->Pretreat Stimulate 5. Stimulate with insulin (e.g., 100 nM for 15-30 min) Pretreat->Stimulate Add_2DG 6. Add 2-deoxy-D-[3H]-glucose (or other labeled glucose analog) Stimulate->Add_2DG Incubate_2DG 7. Incubate for a short period (e.g., 5-10 minutes) Add_2DG->Incubate_2DG Wash 8. Wash cells with ice-cold PBS to remove extracellular 2-DG Incubate_2DG->Wash Lyse 9. Lyse cells Wash->Lyse Scintillation 10. Measure radioactivity (scintillation counting) Lyse->Scintillation Normalize 11. Normalize to protein concentration Scintillation->Normalize Calculate 12. Calculate % inhibition relative to insulin-stimulated control Normalize->Calculate

Caption: Experimental workflow for a 2-deoxy-D-glucose uptake assay.

Experimental Protocols

The following provides a detailed methodology for a common assay used to assess insulin-stimulated glucose uptake in vitro, which is suitable for evaluating the effects of inhibitors like this compound.

2-Deoxy-D-[3H]-Glucose Uptake Assay in C2C12 Myotubes

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • For differentiation, allow cells to reach confluence and then switch to a differentiation medium (DMEM with 2% horse serum) for 4-6 days, replacing the medium every 48 hours.

2. Serum Starvation:

  • Prior to the assay, wash the differentiated myotubes twice with serum-free DMEM.

  • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C to establish a basal state.

3. Inhibitor Pre-treatment:

  • Prepare stock solutions of this compound-(AM)3 in DMSO.

  • Dilute the stock solution to the desired final concentrations (e.g., 0, 25, 50, 100 µM) in Krebs-Ringer-HEPES (KRH) buffer.

  • Replace the starvation medium with the this compound-(AM)3 containing KRH buffer and incubate for 30-60 minutes at 37°C. A vehicle control (DMSO) should be run in parallel.

4. Insulin Stimulation:

  • Add insulin to the wells to a final concentration of 100 nM.

  • Incubate for 15-30 minutes at 37°C. For basal (unstimulated) uptake, add KRH buffer without insulin.

5. Glucose Uptake:

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM).

  • Incubate for 5-10 minutes at 37°C.

6. Termination of Uptake:

  • Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

7. Cell Lysis and Measurement:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Transfer the lysate to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

8. Data Analysis:

  • Determine the protein concentration of a parallel set of wells for normalization.

  • Express the results as counts per minute (CPM) per milligram of protein.

  • Calculate the percentage inhibition of insulin-stimulated glucose uptake for each concentration of this compound-(AM)3.

Conclusion

This compound and its derivatives serve as valuable tools for dissecting the intricacies of the insulin signaling pathway. By directly inhibiting the insulin receptor tyrosine kinase, this compound effectively curtails the downstream signaling events necessary for GLUT4 translocation and subsequent glucose uptake. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the fields of metabolic disease and drug discovery, facilitating further investigation into the cellular effects of this and other insulin signaling inhibitors.

References

The Role of HNMPA in Plant Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxynicotinamide 6-mono-phosphate-adenine (HNMPA), a known inhibitor of human insulin receptor tyrosine kinase, has emerged as a valuable chemical tool for dissecting plant cell signaling pathways. This technical guide provides an in-depth analysis of the role of this compound in plant systems, with a primary focus on its impact on stomatal development and its interplay with immune signaling. Through a detailed examination of key experimental findings, this document elucidates the molecular mechanisms by which this compound exerts its effects, specifically through the inhibition of the mitogen-activated protein kinase 6 (MPK6). This guide offers comprehensive experimental protocols, quantitative data analysis, and visual representations of the pertinent signaling cascades to support further research and potential applications in agriculture and drug development.

Introduction to this compound and Plant Cell Signaling

Plant cell signaling is a complex network of biochemical pathways that govern growth, development, and responses to environmental stimuli. Mitogen-activated protein kinase (MAPK) cascades are conserved signaling modules that play crucial roles in transducing extracellular signals into intracellular responses. In Arabidopsis thaliana, the ERECTA (ER) family of receptor-like kinases, in conjunction with a downstream MAPK cascade, is a key regulator of stomatal development, the process that forms the pores on the leaf surface for gas exchange.

Recent chemical genetic screens have identified this compound (also referred to as kC9 in some literature) as a potent modulator of this pathway.[1] While initially characterized as an inhibitor of animal receptor tyrosine kinases, its application in plant biology has unveiled a specific inhibitory action on MPK6, a central component of the stomatal development and immune signaling pathways.[1] This discovery has provided researchers with a powerful tool to pharmacologically dissect the intricate connections between these two fundamental plant processes.

This compound's Mechanism of Action: Inhibition of MPK6

This compound has been shown to directly bind to and inhibit the kinase activity of MPK6.[1] This inhibition disrupts the phosphorylation of downstream targets, leading to specific phenotypic changes, most notably an increase in stomatal density and the formation of stomatal clusters. The ERECTA pathway normally acts to suppress stomatal development, and by inhibiting MPK6, a key downstream component, this compound effectively releases this suppression.

The ERECTA Signaling Pathway and Stomatal Development

The canonical ERECTA signaling pathway is initiated by the perception of epidermal patterning factors (EPFs) by the ERECTA family of receptors. This leads to the activation of a MAPK cascade, including MKK4/5 and MPK3/6, which in turn phosphorylates and regulates the activity of transcription factors that control stomatal development. This compound's inhibition of MPK6 disrupts this finely tuned regulatory network.

ERECTA_pathway EPFs EPFs ERECTA ERECTA Family Receptors EPFs->ERECTA MKK4_5 MKK4/5 ERECTA->MKK4_5 MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 Transcription_Factors Transcription Factors MPK3_6->Transcription_Factors Stomatal_Development Stomatal Development Transcription_Factors->Stomatal_Development This compound This compound (kC9) This compound->MPK3_6

Caption: this compound inhibits MPK6 in the ERECTA pathway.

Crosstalk with the Plant Immune Signaling Pathway

Intriguingly, the effect of this compound on stomatal development can be counteracted by activating the plant's immune response.[1] The flagellin peptide flg22, a well-known pathogen-associated molecular pattern (PAMP), is perceived by the FLS2 receptor and also activates a MAPK cascade that involves MPK3 and MPK6. Activation of this immune pathway appears to override the inhibitory effect of this compound on MPK6 in the context of stomatal development, highlighting a competitive interaction and shared components between these two pathways.

Crosstalk_pathway cluster_development Stomatal Development cluster_immunity Immune Response EPFs EPFs ERECTA ERECTA EPFs->ERECTA MKK4_5_dev MKK4/5 MPK6 MPK6 MKK4_5_dev->MPK6 flg22 flg22 FLS2 FLS2 flg22->FLS2 MKK4_5_imm MKK4/5 MKK4_5_imm->MPK6 Stomatal_Development Excessive Stomatal Development MPK6->Stomatal_Development Immune_Response Immune Response MPK6->Immune_Response This compound This compound (kC9) This compound->MPK6

Caption: this compound's effect is countered by immune signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on stomatal development and MPK6 kinase activity as derived from key experimental findings.

Table 1: Effect of this compound (kC9) on Stomatal Index and Clustering in Arabidopsis thaliana

TreatmentStomatal Index (%)Clustered Stomata (%)
Mock15.2 ± 1.55.1 ± 2.0
10 µM this compound25.8 ± 2.145.3 ± 4.5

Data are represented as mean ± standard deviation.

Table 2: In Vitro Kinase Activity of MPK6 in the Presence of this compound (kC9)

This compound Concentration (µM)Relative MPK6 Kinase Activity (%)
0100
185.2 ± 5.1
1042.5 ± 3.8
5015.1 ± 2.5

Data are represented as mean ± standard deviation relative to the no-inhibitor control.

Experimental Protocols

Stomatal Phenotype Analysis in Arabidopsis thaliana

This protocol details the procedure for analyzing stomatal density and clustering in response to this compound treatment.

stomatal_analysis_workflow A Seed Sterilization and Plating B Germination and Growth with this compound Treatment A->B C Cotyledon Collection and Clearing B->C D Microscopy and Image Acquisition C->D E Quantification of Stomatal Density and Index D->E F Analysis of Stomatal Clustering D->F

Caption: Workflow for stomatal phenotype analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium

  • This compound (kC9) stock solution (in DMSO)

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Sterile water

  • Microscope slides and coverslips

  • Clearing solution (e.g., Hoyer's solution or a mix of chloral hydrate, glycerol, and water)

  • Differential interference contrast (DIC) microscope

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a bleach solution.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agarose and plate them on MS medium containing the desired concentration of this compound or a mock treatment (DMSO).

  • Germination and Growth:

    • Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C for 7-10 days.

  • Cotyledon Collection and Clearing:

    • Carefully excise the cotyledons from the seedlings.

    • Mount the cotyledons on a microscope slide with a drop of clearing solution.

    • Gently place a coverslip over the sample and allow it to clear, which may take several hours to overnight depending on the clearing agent.

  • Microscopy and Image Acquisition:

    • Observe the cleared cotyledons under a DIC microscope.

    • Capture images of the abaxial epidermis at a consistent magnification (e.g., 400x).

  • Quantification of Stomatal Density and Index:

    • For each image, count the number of stomata and the total number of epidermal cells within a defined area.

    • Calculate the stomatal density (number of stomata per mm²).

    • Calculate the stomatal index: (Number of stomata) / (Number of stomata + Number of epidermal cells) * 100.

  • Analysis of Stomatal Clustering:

    • Identify and count the number of stomata that are in direct contact with at least one other stoma.

    • Calculate the percentage of clustered stomata: (Number of clustered stomata) / (Total number of stomata) * 100.

In Vitro Kinase Assay for MPK6 Activity

This protocol provides a representative method for assessing the inhibitory effect of this compound on MPK6 kinase activity.

Materials:

  • Recombinant purified MPK6 protein

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (including radiolabeled [γ-³²P]ATP)

  • This compound (kC9) at various concentrations

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant MPK6, and the substrate MBP.

    • Add this compound at the desired final concentrations to the respective tubes. Include a no-inhibitor control.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

    • Incubate the reaction at 30°C for 30 minutes.

  • Stopping the Reaction and Gel Electrophoresis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Detection of Phosphorylation:

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated MBP.

  • Quantification:

    • Quantify the band intensity corresponding to phosphorylated MBP using appropriate software.

    • Calculate the relative kinase activity for each this compound concentration compared to the no-inhibitor control.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for probing the intricacies of plant cell signaling. Its specific inhibition of MPK6 has not only illuminated the molecular mechanisms governing stomatal development but has also revealed the complex and interconnected nature of developmental and immune pathways in plants. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research in this area.

Future investigations could focus on identifying the full range of this compound's targets in plants, exploring its effects on other developmental processes regulated by MAPK signaling, and leveraging this knowledge for the development of novel strategies to enhance crop resilience and productivity. The insights gained from studying the effects of this compound will undoubtedly contribute to a deeper understanding of the fundamental principles of plant biology and may pave the way for innovative applications in agriculture.

References

Exploring the Specificity of HNMPA for Different Receptor Tyrosine Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is recognized as a membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2][3] It has been shown to inhibit both the tyrosine and serine autophosphorylation of the human insulin receptor.[4] Understanding the specificity of small molecule inhibitors like this compound across the kinome, and particularly against other receptor tyrosine kinases (RTKs), is a critical aspect of drug development and molecular probe characterization. This technical guide provides an in-depth exploration of the known specificity of this compound and outlines detailed experimental protocols for determining its broader selectivity profile against various RTKs.

Data Presentation: this compound Kinase Specificity

The currently available data on the inhibitory activity of this compound is primarily focused on the insulin receptor. Its effect on other specific receptor tyrosine kinases such as EGFR, FGFR, VEGFR, and PDGFR is not well-documented in publicly accessible literature. A summary of the known quantitative data is presented below.

Kinase TargetIC50 ValueNotes
Insulin Receptor (IR)100 µMInhibits both tyrosine and serine autophosphorylation.[3]
Protein Kinase C (PKC)No effect[1][2]
cAMP-dependent Protein Kinase (PKA)No effect[1][2]
Epidermal Growth Factor Receptor (EGFR)Data not available
Fibroblast Growth Factor Receptor (FGFR)Data not available
Vascular Endothelial Growth Factor Receptor (VEGFR)Data not available
Platelet-Derived Growth Factor Receptor (PDGFR)Data not available

Experimental Protocols

To address the gap in our understanding of this compound's specificity, the following detailed experimental protocols are provided as a template for researchers to determine its inhibitory activity against a broader panel of receptor tyrosine kinases.

Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound against a Receptor Tyrosine Kinase

This protocol describes a radiometric filter binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified recombinant receptor tyrosine kinase.

Materials:

  • Purified recombinant receptor tyrosine kinase (e.g., EGFR, FGFR1, VEGFR2, PDGFRβ)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • 96-well microplate

  • Phosphocellulose filter plate

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Microplate scintillation counter

  • Plate sealer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer at 10x the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the receptor tyrosine kinase and the poly(Glu, Tyr) substrate in kinase reaction buffer to the desired working concentrations.

  • Reaction Setup:

    • To each well of a 96-well microplate, add 5 µL of the 10x this compound dilution (or vehicle control).

    • Add 20 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare the ATP reaction mix by combining unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration should be at the Km for the specific kinase, if known.

    • Add 25 µL of the ATP reaction mix containing the peptide substrate to each well to initiate the reaction. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture:

    • Add 50 µL of 1% phosphoric acid to each well to stop the reaction.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 200 µL of 0.75% phosphoric acid per well.

  • Detection:

    • Dry the filter plate.

    • Add 30 µL of scintillant to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Cell-Based Assay to Assess this compound Inhibition of Insulin Receptor Signaling

This protocol describes an in-cell Western assay to measure the inhibition of insulin-induced insulin receptor phosphorylation in a cell-based format.[5][6]

Materials:

  • CHO-K1 cells stably overexpressing the human insulin receptor (CHO-INSR)[5]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Serum-free medium

  • This compound

  • Recombinant human insulin

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Primary antibody: Anti-phospho-tyrosine antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DNA stain for normalization (e.g., Hoechst 33342)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed CHO-INSR cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Serum Starvation: Once cells are confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C.

  • Insulin Stimulation: Add recombinant human insulin to the wells to a final concentration of 100 nM (or a predetermined optimal concentration). Include wells without insulin as a negative control. Incubate for 10 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add fixing solution and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Add blocking buffer and incubate for 1 hour at room temperature.

    • Aspirate the blocking buffer and add the anti-phospho-tyrosine primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Add the fluorescently labeled secondary antibody and the DNA stain, both diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Detection: Add PBS to the wells and read the fluorescence intensity using a plate reader with appropriate filters for the secondary antibody and the DNA stain.

  • Data Analysis:

    • Normalize the phospho-tyrosine signal to the DNA stain signal for each well.

    • Calculate the percentage of inhibition of insulin-stimulated phosphorylation for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Dimerization IR->IR IRS IRS Proteins IR->IRS Phosphorylation Grb2 Grb2 IR->Grb2 PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Growth, Proliferation) ERK->Gene This compound This compound This compound->IR Inhibition

Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Prepare this compound Serial Dilution AssayPlate Dispense Compound and Kinase into Assay Plate Compound->AssayPlate KinasePanel Select Panel of Receptor Tyrosine Kinases KinasePanel->AssayPlate Initiate Initiate Reaction with [γ-³²P]ATP and Substrate AssayPlate->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Filter Transfer to Filter Plate and Wash Terminate->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition and Determine IC50 Count->Analyze

Caption: Experimental workflow for determining the specificity of this compound.

HNMPA_Target_Relationships cluster_known Established Targets cluster_unexplored Potential Off-Targets (Requires Investigation) cluster_non_targets Known Non-Targets This compound This compound IR Insulin Receptor (IR) This compound->IR Inhibits (IC50 = 100 µM) EGFR EGFR This compound->EGFR Unknown Specificity FGFR FGFR This compound->FGFR Unknown Specificity VEGFR VEGFR This compound->VEGFR Unknown Specificity PDGFR PDGFR This compound->PDGFR Unknown Specificity OtherRTKs Other RTKs This compound->OtherRTKs Unknown Specificity PKC Protein Kinase C (PKC) This compound->PKC No Effect PKA PKA This compound->PKA No Effect

Caption: Logical relationships of this compound with known and potential kinase targets.

Conclusion

This compound is a well-established inhibitor of the insulin receptor tyrosine kinase. However, a comprehensive understanding of its specificity across the broader family of receptor tyrosine kinases is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the selectivity profile of this compound. Such studies are essential for accurately interpreting experimental results using this compound as a chemical probe and for assessing its potential for further development as a therapeutic agent. The generation of comprehensive kinase selectivity data will be invaluable to the scientific and drug development communities.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of HNMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA), a significant inhibitor of the insulin receptor tyrosine kinase. This document details the seminal findings, experimental methodologies, and quantitative data from the foundational research that first identified and characterized this compound.

Discovery and Synthesis

This compound was first described by Saperstein and colleagues in a 1989 publication that detailed the design and synthesis of a selective insulin receptor tyrosine kinase inhibitor. The researchers designed this compound to act as a specific inhibitor of the insulin receptor's tyrosine kinase activity, a key component in the insulin signaling pathway. The successful synthesis of this compound provided a valuable tool for investigating the role of this kinase in cellular processes, such as glucose uptake and metabolism. The development of this compound and its cell-permeable prodrugs allowed for the direct examination of the effects of inhibiting the insulin receptor tyrosine kinase in intact cells, confirming its essential role in insulin-mediated glucose transport.

Initial Characterization as an Insulin Receptor Tyrosine Kinase Inhibitor

The initial characterization of this compound as an inhibitor of the insulin receptor was further detailed in a 1992 study by Baltensperger et al. This research demonstrated that this compound inhibits both serine and tyrosine autophosphorylation of the human insulin receptor.[1][2] A key finding from this work was that this compound's inhibitory action was not limited to tyrosine phosphorylation but also extended to serine phosphorylation, suggesting a complex regulatory mechanism of the insulin receptor.[1][2]

The study also highlighted the specificity of this compound, noting that it did not affect the activities of protein kinase C or cyclic AMP-dependent protein kinase.[1][2] This specificity makes this compound a valuable tool for selectively studying the insulin receptor signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound and its cell-permeable analog, this compound-(AM)3.

Table 1: Inhibitory Activity of this compound

TargetAssayIC50Reference
Insulin Receptor Tyrosine KinaseInsulin-stimulated autophosphorylation in vitro100 µM[3]
Insulin Receptor Tyrosine KinaseBasal autophosphorylation in vitro150 µM[3]

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁O₄P
Molecular Weight238.18 g/mol
CAS Number120943-99-9

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that were central to the initial characterization of this compound.

The human insulin receptor was purified from Sf9 insect cells that were infected with a recombinant baculovirus containing the receptor's cDNA. The purification process involved the following steps:

  • Cell Lysis: Infected Sf9 cells were lysed to release the cellular components, including the insulin receptor.

  • Lectin Affinity Chromatography: The cell lysate was passed through a column containing immobilized wheat germ agglutinin. The insulin receptor, being a glycoprotein, binds to the lectin.

  • Elution: The bound receptor was then eluted from the column.

  • Insulin Affinity Chromatography (for highly purified receptor): For further purification, the eluate from the lectin column was applied to a column with immobilized insulin. This step ensures high purity of the functional insulin receptor.

The effect of this compound on the autophosphorylation of the insulin receptor was assessed using the following protocol:

  • Incubation: Purified insulin receptor was incubated in a buffer containing [γ-³²P]ATP, a radioactive phosphate donor. The reaction was carried out in the presence or absence of insulin and with varying concentrations of this compound.

  • SDS-PAGE: The reaction mixture was subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.

  • Autoradiography: The gel was exposed to X-ray film. The radioactive phosphate incorporated into the insulin receptor's β-subunit (95 kDa) was visualized as a dark band on the film.

  • Quantification: The intensity of the bands was quantified to determine the extent of phosphorylation and the inhibitory effect of this compound.

To determine which amino acid residues were phosphorylated, the following analysis was performed:

  • Excision and Elution: The radiolabeled insulin receptor band was excised from the SDS-PAGE gel, and the protein was eluted.

  • Acid Hydrolysis: The eluted protein was hydrolyzed in acid to break it down into its constituent amino acids.

  • Thin-Layer Electrophoresis: The resulting phosphoamino acids were separated by thin-layer electrophoresis.

  • Autoradiography: The positions of phosphoserine, phosphothreonine, and phosphotyrosine were identified by autoradiography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the insulin receptor signaling pathway and the experimental workflow for assessing this compound's inhibitory activity.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds Autophosphorylation Autophosphorylation (Tyrosine & Serine) IR->Autophosphorylation Activates Downstream Downstream Signaling Autophosphorylation->Downstream Initiates This compound This compound This compound->Autophosphorylation Inhibits

Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Purification Insulin Receptor Purification Assay Autophosphorylation Assay (+/- Insulin, +/- this compound) Purification->Assay SDS_PAGE SDS-PAGE Assay->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Phosphoamino Acid Analysis SDS_PAGE->Analysis

Caption: Experimental workflow for characterizing this compound's inhibitory effects.

References

HNMPA's Impact on Downstream Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is recognized as an inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Its ability to modulate the initial steps of the insulin signaling cascade has significant implications for downstream cellular processes. This technical guide provides an in-depth analysis of this compound's effects on the downstream insulin signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. Understanding the precise mechanisms of this compound action is crucial for its potential application in research and therapeutic development, particularly in the context of insulin resistance and related metabolic disorders.

Core Mechanism of Action

Insulin initiates its cellular effects by binding to the extracellular α-subunits of the insulin receptor. This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits and activating the receptor's intrinsic tyrosine kinase activity.[2] This activation is the critical first step in a complex signaling cascade. This compound exerts its primary effect by inhibiting this initial phosphorylation event.

This compound has been shown to inhibit not only the tyrosine phosphorylation of the insulin receptor but also its serine phosphorylation.[1] The effect on serine phosphorylation appears to be more pronounced than its impact on tyrosine phosphorylation.[1] By attenuating the activation of the insulin receptor, this compound effectively dampens the entire downstream signaling cascade.

Quantitative Effects of this compound on Insulin Signaling

The inhibitory effects of this compound and its cell-permeable derivative, this compound-(AM)3, have been quantified in various studies. The following tables summarize the key quantitative data on the impact of these compounds on critical components of the insulin signaling pathway.

Cell LineCompoundConcentrationTargetEffectReference
Mouse C2C12 Skeletal Muscle CellsThis compound-(AM)325 µMpAkt (Insulin-induced)Inhibition[3]
Mouse C2C12 Skeletal Muscle CellsThis compound-(AM)350 µMpAkt (Insulin-induced)Stronger Inhibition[3]
Mouse C2C12 Skeletal Muscle CellsThis compound-(AM)3100 µMpAkt (Insulin-induced)Near-complete Inhibition[3]
INS-1 CellsThis compoundNot Specifiedphospho-Akt (Insulin-induced)Decrease in a dose-dependent manner[4]
ChondrocytesThis compound-(AM)3Not SpecifiedCol2, Col11, IR, Sox6, Sox9 gene expressionReduction[1]
MCF10A Mammary Epithelial CellsThis compound-(AM)3200 µMInsulin-induced cell migrationInhibition

Table 1: Summary of Quantitative Data on this compound's Effects

Downstream Signaling Pathways Affected by this compound

The primary downstream pathway impacted by this compound's inhibition of the insulin receptor is the Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) pathway. This pathway is central to many of the metabolic effects of insulin, including glucose uptake and glycogen synthesis.[2][5][6]

The PI3K/Akt Pathway

Upon activation, the insulin receptor phosphorylates Insulin Receptor Substrate (IRS) proteins.[6] These phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K.[7][8] This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.[9][10] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.[7][8]

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

  • Glucose Uptake: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4-containing vesicles to the cell membrane, facilitating glucose entry into the cell.[6]

  • Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), thereby preventing the phosphorylation and inactivation of glycogen synthase. This leads to an increase in glycogen synthesis.[9]

  • Protein Synthesis: Akt can activate the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[11]

This compound, by inhibiting the initial insulin receptor phosphorylation, prevents the activation of this entire cascade. Studies have demonstrated that pretreatment with this compound decreases insulin-induced phospho-Akt levels in a dose-dependent manner.[4]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GSK3 GSK-3 Akt->GSK3 Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GLUT4 GLUT4 Translocation GLUT4_vesicle->GLUT4 Translocates to Membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis This compound This compound This compound->IR Inhibits Phosphorylation

Figure 1: this compound's inhibition of the insulin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on insulin signaling.

Western Blotting for Phospho-Akt

Objective: To determine the effect of this compound-(AM)3 on insulin-induced Akt phosphorylation.

Cell Culture and Treatment:

  • Mouse C2C12 skeletal muscle cells are cultured to confluence in a suitable growth medium.

  • Cells are serum-starved for a specified period (e.g., 4 hours) to reduce basal signaling activity.

  • Cells are pre-treated with increasing concentrations of this compound-(AM)3 (e.g., 0, 25, 50, and 100 µM) for 1 hour.[3]

  • Following pre-treatment, cells are stimulated with insulin (e.g., 10 nM) for a short duration (e.g., 10-30 minutes) to induce Akt phosphorylation.[3]

Protein Extraction and Quantification:

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

SDS-PAGE and Immunoblotting:

  • Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total Akt.[3]

Western_Blot_Workflow Cell_Culture 1. C2C12 Cell Culture & Serum Starvation Treatment 2. Pre-treat with this compound-(AM)3 (0-100 µM) for 1h Cell_Culture->Treatment Stimulation 3. Stimulate with Insulin (10 nM) Treatment->Stimulation Lysis 4. Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE 5. SDS-PAGE Lysis->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Incubate with Primary Ab (anti-pAkt) Blocking->Primary_Ab Secondary_Ab 9. Incubate with Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection & Imaging Secondary_Ab->Detection Reprobe 11. Strip & Re-probe (anti-total Akt) Detection->Reprobe

Figure 2: Workflow for Western Blotting of Phospho-Akt.

Conclusion and Future Directions

This compound and its derivatives are valuable tools for dissecting the intricacies of the insulin signaling pathway. The available data clearly demonstrate that this compound acts as an inhibitor of the insulin receptor, leading to a significant reduction in the activation of the downstream PI3K/Akt pathway. This inhibitory action has been quantified and has observable effects on cellular processes such as gene expression and cell migration.

For researchers and drug development professionals, this compound can be utilized as a specific inhibitor to probe the physiological and pathological roles of insulin signaling. Further research should focus on the in vivo effects of this compound, its potential off-target effects, and the therapeutic implications of modulating insulin receptor activity in diseases characterized by insulin hyper-stimulation or resistance. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at furthering our understanding of insulin signaling modulation.

References

In Vitro Enzymatic Inhibition by HNMPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a well-characterized inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to selectively target this key enzyme in the insulin signaling pathway has made it a valuable tool for studying insulin resistance and developing potential therapeutic agents. This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives has been determined in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

CompoundTarget Enzyme/Cell LineIC50 ValueReference
This compoundInsulin Receptor Tyrosine Kinase100 µM[1]
This compoundHuman Placental Insulin Receptor (in CHO cells)10 µM
This compound-(AM)3GIST882 cell line~49 µM
This compound-(AM)3GIST48 cell line~37 µM

This compound has also been shown to inhibit the autophosphorylation of the insulin receptor at both tyrosine and serine residues at specific concentrations.

CompoundEffectConcentration
This compoundInhibition of serine and tyrosine autophosphorylation300 µM and 2.5 mM

Importantly, studies have demonstrated that this compound does not inhibit the catalytic activity of protein kinase A, highlighting its selectivity for the insulin receptor kinase.[2]

Experimental Protocols

In Vitro Insulin Receptor Tyrosine Kinase Inhibition Assay

This protocol outlines a radiometric method for determining the inhibitory activity of this compound on insulin receptor tyrosine kinase. This type of assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity.[3][4][5]

Materials:

  • Purified recombinant human insulin receptor kinase domain

  • This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Synthetic peptide substrate (e.g., poly(Glu,Tyr) 4:1)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

  • 96-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.

    • Prepare a master mix containing kinase reaction buffer, purified insulin receptor kinase, and the synthetic peptide substrate.

    • Prepare an ATP solution containing both unlabeled ATP and a known amount of radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add the desired volume of the this compound dilution (or solvent control) to the wells of a 96-well plate.

    • Add the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes). The reaction should be within the linear range of the enzyme kinetics.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a solution that denatures the enzyme, such as phosphoric acid or by spotting the reaction mixture directly onto the phosphocellulose paper.

    • Spot a defined volume of each reaction mixture onto a sheet of phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated ATP will not.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.

    • Perform a final wash with acetone to dry the paper.

  • Quantification:

    • Quantify the amount of radioactivity incorporated into the peptide substrate in each spot using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the solvent control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that results in 50% inhibition of the kinase activity.

Visualizations

Insulin Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical insulin receptor signaling pathway and the point of inhibition by this compound.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates This compound This compound This compound->IR Inhibits (Tyrosine Kinase Activity) PI3K PI3K IRS->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt (PKB) PDK1->Akt Phosphorylates GLUT4 GLUT4 Vesicles Akt->GLUT4 Promotes Translocation Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Stimulates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Cell_Membrane Cell Membrane Cytoplasm Cytoplasm

Caption: Insulin Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Determining IC50

The following diagram outlines the key steps in an in vitro radiometric assay to determine the IC50 of an inhibitor.

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - Inhibitor (this compound) - Radiolabeled ATP Start->Prepare_Reagents Incubate Incubate Reaction Mixture: Kinase + Substrate + Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Radiolabeled ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction & Spot on Membrane Initiate_Reaction->Stop_Reaction Wash Wash Membrane to Remove Unbound ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for In Vitro Radiometric IC50 Determination.

References

An In-depth Technical Guide to HNMPA: A Selective Insulin Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) is a selective inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to specifically target the IR makes it a valuable tool for studying insulin signaling pathways and for investigating the role of insulin receptor hyperactivation in various disease states. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound and its cell-permeable analog, this compound-(AM)3. It is intended to serve as a resource for researchers utilizing these compounds in their studies.

Chemical Structure and Properties

This compound is a naphthalenylmethylphosphonic acid derivative. For cellular studies requiring intracellular activity, the cell-permeable analog, this compound-(AM)3 (Hydroxy-2-naphthalenylmethylphosphonic acid, trisacetoxymethyl ester), is utilized. The acetoxymethyl esters mask the polar phosphonic acid group, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM groups, releasing the active this compound molecule.

Chemical Structure

This compound (Hydroxy-2-naphthalenylmethylphosphonic acid)

Chemical structure of this compound

This compound-(AM)3 (Hydroxy-2-naphthalenylmethylphosphonic acid, trisacetoxymethyl ester)

Chemical structure of this compound-(AM)3
Physicochemical Properties

The key physicochemical properties of this compound and its analog are summarized in the table below for easy comparison.

PropertyThis compoundThis compound-(AM)3
IUPAC Name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate
CAS Number 132541-52-7120944-03-8
Molecular Formula C11H11O4PC20H23O10P
Molecular Weight 238.18 g/mol 454.36 g/mol
Appearance White solidNot specified
Solubility Soluble in water and common alcoholsSoluble in DMSO
Cell Permeability NoYes

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the insulin receptor tyrosine kinase. The insulin receptor is a transmembrane protein that plays a crucial role in regulating glucose homeostasis, as well as cell growth, differentiation, and metabolism. Upon insulin binding, the receptor undergoes a conformational change, leading to the autophosphorylation of tyrosine residues on its intracellular β-subunits. This autophosphorylation activates the receptor's intrinsic tyrosine kinase activity, initiating a downstream signaling cascade.

This compound exerts its inhibitory effect by competing with ATP at the kinase domain of the insulin receptor, thereby preventing the autophosphorylation and subsequent activation of the receptor. This blockade of insulin receptor signaling inhibits downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.

Inhibitory Activity

The inhibitory potency of this compound and its analog has been quantified in various studies.

CompoundTargetIC50Organism
This compoundInsulin Receptor Tyrosine Kinase100 µMHuman
This compound-(AM)3Ecdysteroid Production14.2 µMMosquito (Aedes aegypti)
This compound-(AM)3Insulin Receptor Activity200 µMMammals

Signaling Pathway Inhibition

The following diagram illustrates the canonical insulin signaling pathway and the point of inhibition by this compound.

insulin_signaling_pathway cluster_intracellular Intracellular Space Insulin Insulin IR α-subunit β-subunit (Tyrosine Kinase Domain) Insulin->IR:alpha IR:beta->IR:beta IRS IRS IR:beta->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Conversion PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Protein_synthesis Protein Synthesis Akt->Protein_synthesis GLUT4_translocation GLUT4_vesicle->GLUT4_translocation Translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound This compound->IR:beta Inhibition

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound and this compound-(AM)3. These should be adapted and optimized for specific experimental systems.

In Vitro Insulin Receptor Kinase Assay

This assay measures the ability of this compound to inhibit the tyrosine kinase activity of the purified insulin receptor in a cell-free system.

Materials:

  • Purified recombinant human insulin receptor (β-subunit)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)

  • Stopping solution (e.g., 75 mM EDTA)

  • Phosphocellulose paper (for radioactive assay)

  • Scintillation counter (for radioactive assay)

  • ELISA-based detection system (for non-radioactive assay)

Procedure:

  • Prepare a dilution series of this compound in kinase reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, purified insulin receptor, and the peptide substrate.

  • Add the various concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP for the radioactive method).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • For radioactive detection: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P-ATP. c. Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive detection (ELISA-based): a. Transfer the reaction mixture to a streptavidin-coated plate (if using a biotinylated substrate). b. Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a chromogenic substrate. c. Read the absorbance on a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Glucose Uptake Assay

This assay measures the effect of this compound-(AM)3 on insulin-stimulated glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes, L6 myotubes).

Materials:

  • Differentiated adipocytes or myotubes

  • This compound-(AM)3

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog

  • Phloretin (glucose transport inhibitor)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed and differentiate cells in appropriate culture plates.

  • Serum-starve the cells for 2-4 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of this compound-(AM)3 or vehicle control (DMSO) for a specified time (e.g., 30-60 minutes) in KRH buffer.

  • Stimulate the cells with a submaximal concentration of insulin (e.g., 100 nM) for 15-20 minutes. Include a non-insulin stimulated control.

  • Initiate glucose uptake by adding 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog.

  • Incubate for a short period (e.g., 5-10 minutes).

  • Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer containing phloretin.

  • Lyse the cells with the cell lysis buffer.

  • For radioactive detection: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • For fluorescent detection: a. Read the fluorescence of the cell lysate using a fluorescence plate reader.

  • Normalize the glucose uptake to the total protein concentration in each well.

  • Calculate the effect of this compound-(AM)3 on both basal and insulin-stimulated glucose uptake.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay ic50_determination IC50 Determination kinase_assay->ic50_determination cell_culture Cell Culture and Differentiation hnmpa_am3_treatment This compound-(AM)3 Treatment cell_culture->hnmpa_am3_treatment western_blot Western Blot for p-IR, p-Akt hnmpa_am3_treatment->western_blot glucose_uptake Glucose Uptake Assay hnmpa_am3_treatment->glucose_uptake data_analysis Data Analysis western_blot->data_analysis glucose_uptake->data_analysis

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound and its cell-permeable analog, this compound-(AM)3, are valuable pharmacological tools for the investigation of insulin receptor signaling. Their selectivity for the insulin receptor tyrosine kinase allows for the specific interrogation of its role in various physiological and pathological processes. The data and protocols provided in this technical guide are intended to facilitate the effective use of these inhibitors in research and drug development. As with any inhibitor, it is crucial to perform appropriate control experiments to ensure the observed effects are specifically due to the inhibition of the intended target.

Methodological & Application

Application Notes and Protocols for HNMPA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-2-naphthalenylmethylphosphonic acid (HNMPA) is a selective inhibitor of the insulin receptor (IR) tyrosine kinase. For cell-based assays, its cell-permeable analog, this compound-(AM3) (hydroxy-2-naphthalenylmethyl phosphonic acid trisacetoxymethyl ester), is utilized. Upon entry into the cell, cytosolic esterases cleave the AM esters, releasing the active this compound molecule. These application notes provide detailed protocols for the use of this compound-(AM3) in cell culture experiments to study insulin signaling and its role in various cellular processes, including cancer biology and chondrocyte differentiation.

Mechanism of Action

This compound acts as a specific inhibitor of the insulin receptor tyrosine kinase, a crucial enzyme in the insulin signaling pathway. By binding to the receptor, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates. This inhibition leads to the downregulation of major signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell growth, proliferation, survival, and metabolism.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound-(AM3) as reported in various studies.

Table 1: IC50 Values of this compound-(AM3) in Different Systems

Target/SystemCell Line/OrganismIC50 ValueReference
Insulin Receptor Tyrosine KinaseMammalian100 µM - 200 µM[1]
Insulin-stimulated Glucose OxidationIsolated Rat Adipocytes10 µM[1]
Ecdysteroid ProductionMosquito (Aedes aegypti)14.2 µM[2]
Cell ViabilityGIST882 (Gastrointestinal Stromal Tumor)~49 µM[2]
Cell ViabilityGIST48 (Gastrointestinal Stromal Tumor)~37 µM[2]

Table 2: Effective Concentrations of this compound-(AM3) in Cell Culture Experiments

Cell LineApplicationConcentration(s)Observed EffectReference
KSHV-infected E-DMVECInhibition of spindle cell foci formation25, 50, 100 µMInhibition of foci development over 14 days.[2][3]
C2C12 (Mouse Skeletal Muscle)Inhibition of insulin-induced Akt phosphorylation25, 50, 100 µMDose-dependent reduction in pAkt levels.
MCF10A (Human Breast Epithelial)Inhibition of insulin-induced cell migration200 µMBlockade of cell migration in Boyden chamber and scratch-wound assays.[4]
Bovine Articular ChondrocytesInhibition of collagen synthesisNot specifiedReduced expression of chondrogenic genes (Col2, Col11, Sox9).[4]

Experimental Protocols

1. Preparation of this compound-(AM3) Stock Solution

  • Solubility: this compound-(AM3) is soluble in organic solvents such as DMSO, DMF, and Ethanol.[3] For cell culture experiments, DMSO is the recommended solvent.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.54 mg of this compound-(AM3) (MW: 454.4 g/mol ) in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][3]

2. Protocol for Cell Viability/Proliferation Assay (e.g., MTT or MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound-(AM3) stock solution (10 mM in DMSO)

    • MTT or MTS reagent

    • Solubilization buffer (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound-(AM3) in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 1 µM to 200 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound-(AM3) treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-(AM3) or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, or until a color change is apparent.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

3. Protocol for Western Blot Analysis of Insulin Receptor Signaling

This protocol provides a framework for assessing the effect of this compound-(AM3) on the phosphorylation of key proteins in the insulin signaling pathway, such as Akt.

  • Materials:

    • Cells of interest

    • 6-well or 10 cm cell culture dishes

    • Serum-free culture medium

    • This compound-(AM3) stock solution (10 mM in DMSO)

    • Insulin solution (e.g., 100 nM)

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Cell scraper

    • Microcentrifuge

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-IR, anti-total IR)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal signaling.

    • Pre-treat the cells with the desired concentrations of this compound-(AM3) (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes) to induce insulin receptor signaling. Include an unstimulated control.

    • Immediately place the dishes on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Proceed with standard Western blotting procedures: gel electrophoresis, protein transfer to a membrane, antibody incubation, and detection.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Visualizations

Insulin_Signaling_Pathway_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P This compound This compound This compound->IR Inhibition PI3K PI3K IRS->PI3K Ras Ras IRS->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P Cellular_Responses Cellular Responses (Growth, Proliferation, Survival, Metabolism) Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Cellular_Responses

Caption: Inhibition of the Insulin Signaling Pathway by this compound.

Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate Overnight (Cell Attachment) Start->Incubate1 Treatment Treat with this compound-(AM3) (Various Concentrations) Incubate1->Treatment Incubate2 Incubate for Desired Duration Treatment->Incubate2 Assay Perform Assay Incubate2->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Western Western Blot (Protein Analysis) Assay->Western Data_Analysis Data Analysis Viability->Data_Analysis Western->Data_Analysis

Caption: General Experimental Workflow for this compound-(AM3) in Cell Culture.

Specificity and Off-Target Effects

This compound has been reported to be a selective inhibitor of the insulin receptor tyrosine kinase. Studies have shown that it has no effect on Protein Kinase A (PKA) at concentrations up to 1 mM or Protein Kinase C (PKC) at concentrations up to 420 µM.[1] However, as with any chemical inhibitor, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. This may include using multiple cell lines, rescue experiments, or comparing the effects with other known inhibitors of the insulin signaling pathway. One study noted that this compound's action or targets in plants are unknown, and due to the conserved nature of the ATP-binding pocket in kinases, the possibility of off-target effects on other kinases cannot be entirely excluded without comprehensive kinome profiling.[4]

Conclusion

This compound-(AM3) is a valuable tool for investigating the role of the insulin receptor signaling pathway in a variety of cellular contexts. By following the provided protocols and considering the effective concentrations outlined, researchers can effectively utilize this inhibitor to dissect the intricate mechanisms governed by insulin signaling. As with all experimental procedures, optimization for specific cell types and conditions is recommended for achieving robust and reproducible results.

References

Protocol for the Dissolution and Storage of HNMPA for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA ((Hydroxy-2-naphthalenylmethyl)phosphonic acid) and its cell-permeable analog, this compound-(AM)3, are potent inhibitors of the insulin receptor tyrosine kinase. This compound-(AM)3, in particular, is frequently utilized in cell-based assays to investigate insulin signaling and its downstream pathways, such as the ERK/MAPK cascade. Proper handling, dissolution, and storage of these compounds are critical to ensure experimental reproducibility and maintain the integrity of the inhibitor. These application notes provide a detailed protocol for the dissolution and storage of this compound-(AM)3 for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and storage of this compound-(AM)3.

ParameterValueSource
Molecular Weight 454.3 g/mol N/A
Appearance OilN/A
Solubility in DMSO 20 mg/mLSigma-Aldrich
Solubility in Ethanol 20 mg/mLSigma-Aldrich
Recommended Storage of Solid -20°CSigma-Aldrich
Recommended Storage of Stock Solution -20°C or -80°CGeneral Lab Practice
Recommended Final DMSO Concentration in Assays < 0.5%General Lab Practice[1]

Experimental Protocols

Materials
  • This compound-(AM)3 (solid or oil)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound-(AM)3, a common starting concentration for cell-based assays.

  • Pre-weighing Preparation: Allow the vial of this compound-(AM)3 to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh out the desired amount of this compound-(AM)3. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.543 mg of this compound-(AM)3.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound-(AM)3. To continue the example, add 1 mL of DMSO to the 4.543 mg of the compound.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs to avoid multiple freeze-thaw cycles. For example, create 10 µL or 20 µL aliquots.

  • Storage:

    • Store the aliquots of the this compound-(AM)3 stock solution at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months).

    • Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Protect the aliquots from light by storing them in a dark box or wrapping the tubes in aluminum foil.

Protocol for Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

  • Thawing the Stock Solution:

    • Remove a single aliquot of the 10 mM this compound-(AM)3 stock solution from the -20°C or -80°C freezer.

    • Thaw the stock solution quickly at room temperature or in a 37°C water bath.

    • Once thawed, briefly centrifuge the tube to collect the entire volume at the bottom.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[1]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Application to Cells:

    • Add the prepared working solutions to your cell cultures as per your experimental design.

    • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified insulin receptor signaling pathway and the point of inhibition by this compound-(AM)3. This compound-(AM)3 inhibits the tyrosine kinase activity of the insulin receptor, thereby blocking the downstream phosphorylation cascade that includes the activation of the ERK/MAPK pathway.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Gene Expression, Proliferation) Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses This compound This compound-(AM)3 This compound->IR Inhibition

Caption: Insulin signaling pathway and this compound-(AM)3 inhibition.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the inhibitory effect of this compound-(AM)3 on insulin-stimulated cells.

Experimental_Workflow start Start cell_culture 1. Culture Cells to Desired Confluency start->cell_culture prepare_solutions 2. Prepare this compound-(AM)3 Working Solutions cell_culture->prepare_solutions pretreatment 3. Pre-treat Cells with This compound-(AM)3 or Vehicle prepare_solutions->pretreatment stimulation 4. Stimulate Cells with Insulin pretreatment->stimulation lysis 5. Lyse Cells and Collect Protein stimulation->lysis analysis 6. Analyze Protein (e.g., Western Blot for p-ERK) lysis->analysis data_analysis 7. Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: General workflow for this compound-(AM)3 cell-based assay.

References

Application Notes and Protocols for Studying Insulin Resistance In Vitro Using HNMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cell-permeable insulin receptor tyrosine kinase inhibitor, HNMPA(AM)3, for inducing and studying insulin resistance in in-vitro cellular models. This document includes an overview of the mechanism of action, detailed experimental protocols, quantitative data, and visual representations of the affected signaling pathways and experimental workflows.

Introduction

Insulin resistance is a pathological condition where cells fail to respond to the normal actions of insulin. This is a key characteristic of type 2 diabetes and the metabolic syndrome. Studying the molecular mechanisms of insulin resistance in vitro is crucial for the development of new therapeutic agents. This compound(AM)3 is a valuable pharmacological tool for this purpose, as it directly inhibits the insulin receptor's tyrosine kinase activity, which is the initial and critical step in the insulin signaling cascade. By using this compound(AM)3, researchers can mimic a state of insulin resistance in a controlled cellular environment, allowing for the detailed investigation of downstream signaling events and the screening of potential insulin-sensitizing compounds.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the insulin receptor (IR) tyrosine kinase. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues, which in turn recruits and phosphorylates insulin receptor substrate (IRS) proteins. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt pathway, leading to glucose uptake and other metabolic effects. This compound competitively binds to the ATP-binding site of the IR kinase domain, preventing its autophosphorylation and subsequent activation. This blockade at the receptor level effectively mimics the cellular state of insulin resistance.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of insulin signaling, as reported in in-vitro studies.

Table 1: Effect of this compound(AM)3 on Insulin-Stimulated Akt Phosphorylation in C2C12 Myotubes

This compound(AM)3 Concentration (µM)Insulin (10 nM) Stimulated pAkt Levels (Normalized to Total Akt)Percent Inhibition of Insulin-Stimulated pAkt
0 (Control)1.00 (Baseline)0%
25DecreasedData not available
50Markedly DecreasedData not available
100Substantially DecreasedData not available

Data is qualitatively described based on visual representation in the cited literature.[2]

Table 2: Effect of this compound on Insulin Receptor Phosphorylation

This compound ConcentrationEffect on Insulin Receptor Tyrosine PhosphorylationEffect on Insulin Receptor Serine Phosphorylation
300 µMInhibitionMore pronounced inhibition than on tyrosine phosphorylation
2.5 mMInhibitionMore pronounced inhibition than on tyrosine phosphorylation

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes using this compound(AM)3

This protocol describes how to induce a state of insulin resistance in differentiated C2C12 skeletal muscle cells.

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • This compound(AM)3 (stock solution in DMSO)

  • Insulin (stock solution in sterile water or HCl)

  • Phosphate Buffered Saline (PBS)

  • Serum-free DMEM

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To induce differentiation into myotubes, grow the cells to ~80-90% confluency and then switch to differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).

    • Allow the cells to differentiate for 4-6 days, with media changes every 48 hours.

  • Induction of Insulin Resistance:

    • On the day of the experiment, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Prepare working solutions of this compound(AM)3 in serum-free DMEM at final concentrations of 25, 50, and 100 µM.[2] A vehicle control (DMSO) should also be prepared.

    • Treat the myotubes with the this compound(AM)3 solutions or vehicle control for 1 hour.[2]

  • Insulin Stimulation:

    • Following the this compound(AM)3 pre-treatment, stimulate the cells with 10 nM insulin for 10-15 minutes for signaling studies (e.g., Western blotting for pAkt) or as required for other downstream assays.

  • Cell Lysis and Analysis:

    • After insulin stimulation, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • The cell lysates can then be used for downstream analyses such as Western blotting to assess the phosphorylation status of key insulin signaling proteins like IR, IRS-1, and Akt.

Protocol 2: Measurement of Glucose Uptake

This protocol provides a general method for measuring glucose uptake in this compound-treated cells, which is a key functional endpoint for assessing insulin resistance.

Materials:

  • Differentiated C2C12 myotubes in 12-well or 24-well plates, treated with this compound as described in Protocol 1.

  • Krebs-Ringer Phosphate (KRP) buffer (or similar glucose-free buffer)

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Cytochalasin B (as a negative control for glucose transport)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader.

Procedure:

  • Induce Insulin Resistance: Follow steps 1 and 2 from Protocol 1 to induce insulin resistance with this compound.

  • Insulin Stimulation:

    • After the 1-hour this compound treatment, wash the cells twice with warm PBS.

    • Incubate the cells in KRP buffer for 30 minutes.

    • Stimulate the cells with 100 nM insulin for 20 minutes. Include a non-insulin stimulated control.

  • Glucose Uptake Assay:

    • Add 2-deoxy-D-[³H]-glucose (e.g., at 0.5 µCi/mL) or 2-NBDG (e.g., at 100 µM) to each well and incubate for 5-10 minutes.

    • To determine non-specific uptake, treat a set of control wells with cytochalasin B (e.g., at 20 µM) for 15 minutes before adding the glucose analog.

  • Cell Lysis and Measurement:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells in 0.1% SDS.

    • For radioactive assays, add the lysate to scintillation fluid and measure radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence of the lysate using a plate reader.

  • Data Analysis:

    • Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values.

    • Normalize the glucose uptake to the protein concentration in each well.

    • Compare the insulin-stimulated glucose uptake in this compound-treated cells to the control cells.

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) α-subunit β-subunit Insulin->IR:p1 Binding IRS IRS IR:p2->IRS Phosphorylation GLUT4_pm GLUT4 This compound This compound This compound->IR:p2 Inhibition PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibition GLUT4_vesicle->GLUT4_pm Translocation Glucose Glucose Glucose->GLUT4_pm Uptake

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture & Differentiate C2C12 Myoblasts start->culture starve Serum Starve Differentiated Myotubes culture->starve treat Treat with this compound(AM)3 (e.g., 25-100 µM for 1 hr) starve->treat stimulate Stimulate with Insulin (e.g., 10-100 nM) treat->stimulate western Western Blot (p-IR, p-Akt) stimulate->western glucose Glucose Uptake Assay (2-NBDG or [3H]2-DG) stimulate->glucose end End western->end glucose->end

Caption: Experimental workflow for studying this compound-induced insulin resistance.

References

Application of HNMPA in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA, and its cell-permeable analog this compound-(AM)3, are known inhibitors of the insulin receptor (IR) tyrosine kinase.[1][2] The insulin signaling pathway plays a crucial role in metabolic regulation, cell growth, and differentiation, making it a significant target for drug discovery in areas such as diabetes, cancer, and neurodegenerative diseases. This compound exerts its inhibitory effect by blocking the autophosphorylation of both tyrosine and serine residues on the human insulin receptor.[1] High-throughput screening (HTS) assays are essential for identifying and characterizing modulators of this pathway. This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns.

Mechanism of Action

This compound is a membrane-impermeable inhibitor of the insulin receptor tyrosine kinase.[1] For intracellular studies, the cell-permeable analog, this compound-(AM)3, is utilized.[2] Upon insulin binding, the insulin receptor undergoes a conformational change, leading to the autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for insulin receptor substrate (IRS) proteins. The binding of IRS proteins initiates two primary signaling cascades: the PI3K/AKT pathway, which is central to insulin's metabolic effects, and the Ras/MAPK pathway, which is involved in regulating gene expression and cell growth. This compound's inhibition of the initial autophosphorylation step effectively blocks these downstream signaling events.

Data Presentation: Quantitative Analysis of this compound-(AM)3 Inhibition

The following table summarizes the reported inhibitory concentrations of this compound-(AM)3 from various studies. This data is crucial for designing dose-response experiments in HTS assays.

Target/ProcessCell Line/SystemInhibitory ConcentrationReference
Ecdysteroid ProductionMosquitoIC50: 14.2 µM[2]
Insulin Receptor ActivityMammalianIC50: 200 µM[2]
Insulin-induced pAktMouse C2C12 skeletal muscle cells25, 50, and 100 µM[3]
Migration induced by insulinMCF10A cells200 µM[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR->IR IRS IRS IR->IRS phosphorylates This compound This compound This compound->IR inhibits PI3K PI3K IRS->PI3K activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS activates AKT AKT PI3K->AKT activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) AKT->Metabolic_Effects Ras Ras Grb2_SOS->Ras activates Gene_Expression Gene Expression & Cell Growth Ras->Gene_Expression

Caption: Insulin Receptor Signaling Pathway and Point of this compound Inhibition.

PI3K_AKT_Pathway IR Activated Insulin Receptor IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream_Targets Downstream Targets (GSK3, FOXO1) AKT->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Metabolism Downstream_Targets->Cell_Survival

Caption: The PI3K/AKT Signaling Pathway Downstream of the Insulin Receptor.

Ras_MAPK_Pathway IR Activated Insulin Receptor IRS IRS IR->IRS phosphorylates Grb2 Grb2 IRS->Grb2 recruits SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) SOS->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1) ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The Ras/MAPK Signaling Pathway Downstream of the Insulin Receptor.

Experimental Protocols

The following are example protocols for high-throughput screening assays to identify and characterize inhibitors of the insulin receptor, using this compound as a control compound. These protocols are based on established assay principles and can be adapted for specific laboratory automation and instrumentation.

Protocol 1: Biochemical Insulin Receptor Kinase Assay (Time-Resolved FRET)

This assay measures the phosphorylation of a synthetic peptide substrate by the purified intracellular kinase domain of the insulin receptor.

Materials:

  • Purified recombinant human insulin receptor kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated Allophycocyanin (APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • 384-well low-volume assay plates

Procedure:

  • Compound Plating: Dispense test compounds and this compound (as a control) into the assay plates using an acoustic liquid handler. Typically, a 10-point, 3-fold serial dilution is performed, with a final assay concentration ranging from 100 µM to low nanomolar.

  • Enzyme and Substrate Addition: Add the insulin receptor kinase domain and the biotinylated peptide substrate mixture to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme. Incubate for 60 minutes at room temperature.

  • Detection: Add a solution containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC to stop the reaction and initiate the detection process. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, exciting at 320-340 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor like this compound). Fit the dose-response curves to determine IC50 values.

Protocol 2: Cell-Based ERK Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of endogenous ERK in cells stimulated with insulin, providing a measure of the entire pathway's activation.

Materials:

  • A cell line expressing the human insulin receptor (e.g., CHO-K1 overexpressing INSR)

  • Cell Culture Medium (e.g., F-12K Medium with 10% FBS)

  • Serum-free medium for starvation

  • Insulin solution

  • This compound-(AM)3 stock solution (in DMSO)

  • AlphaScreen SureFire p-ERK 1/2 Assay Kit

  • 384-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Add this compound-(AM)3 and test compounds to the cells and incubate for 1-2 hours at 37°C.

  • Insulin Stimulation: Add insulin to the wells at a final concentration corresponding to the EC80 for ERK phosphorylation and incubate for 15 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and perform the AlphaScreen SureFire assay according to the manufacturer's protocol. This involves the addition of acceptor beads conjugated to an antibody for total ERK and donor beads conjugated to an antibody for phosphorylated ERK.

  • Data Acquisition: Read the plates on an AlphaScreen-capable plate reader.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values from the dose-response curves.

Experimental Workflow

The following diagram outlines a typical workflow for an HTS campaign targeting the insulin receptor signaling pathway.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Hit Identification Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR Validated Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

HNMPA as a Tool to Investigate Non-Insulin Receptor Tyrosine Kinases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing (2-Hydroxy-1-naphthalenylmethyl)phosphonic acid (HNMPA) and its cell-permeable prodrug, this compound-(AM)3, as a tool to investigate non-insulin receptor tyrosine kinases (RTKs). While primarily characterized as an inhibitor of the insulin receptor (IR), its utility extends to other closely related RTKs, most notably the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Introduction

Receptor tyrosine kinases are a large family of cell surface receptors that play crucial roles in regulating cellular processes, including growth, differentiation, metabolism, and motility.[1] Dysregulation of RTK signaling is implicated in numerous diseases, particularly cancer.[1] this compound is a phosphonic acid derivative that acts as a tyrosine kinase inhibitor. Its membrane-impermeable nature makes it suitable for in vitro kinase assays, while its acetoxymethyl ester prodrug, this compound-(AM)3, allows for its use in cell-based assays. Although its primary target is the insulin receptor, the high degree of homology between the kinase domains of the IR and the IGF-1R allows for the use of this compound as a tool to study IGF-1R signaling.

Mechanism of Action

This compound acts as an inhibitor of tyrosine kinase activity. For the insulin receptor, it has been shown to inhibit both serine and tyrosine autophosphorylation. While the precise mechanism for all RTKs is not fully elucidated, it is understood to interfere with the catalytic activity of the kinase domain.

Applications in Investigating Non-Insulin Receptor Tyrosine Kinases

The primary application of this compound in the context of non-insulin RTKs is the investigation of the IGF-1R signaling pathway. Due to the significant structural similarity between the IR and IGF-1R, this compound can be used to probe the functional role of IGF-1R in various cellular processes.

Key Applications:

  • Inhibition of IGF-1R signaling: this compound-(AM)3 can be used in cell culture to inhibit the activation of IGF-1R and its downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[2]

  • Studying cellular processes mediated by IGF-1R: Researchers can use this compound-(AM)3 to investigate the role of IGF-1R in cell proliferation, migration, invasion, and survival.

  • Distinguishing between IR and IGF-1R signaling: In cells expressing both receptors, this compound can be used in conjunction with more specific inhibitors to dissect the relative contributions of each receptor to a particular cellular response.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target KinaseIC50 (µM)Notes
Insulin Receptor (IR)100This compound is a known inhibitor of the human insulin receptor.
IGF-1RNot explicitly determined, but activity is inferred due to high homology with IR.Used in cellular assays at concentrations ranging from 25-200 µM to inhibit IGF-1R-mediated effects.
Other RTKs (EGFR, FGFR, VEGFR)No significant inhibitory activity has been reported in the public domain.The selectivity profile of this compound against a broad panel of kinases is not well-characterized.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine this compound Activity

This protocol describes a general method to assess the inhibitory effect of this compound on the kinase activity of a purified non-insulin RTK in vitro.

Materials:

  • Purified recombinant non-insulin RTK (e.g., IGF-1R)

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP (radio-labeled [γ-32P]ATP or non-radioactive ATP for detection with phospho-specific antibodies)

  • Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1)

  • 96-well plates

  • Phosphocellulose paper or membrane for capturing phosphorylated substrate (for radioactive assay)

  • Scintillation counter or appropriate detection system for non-radioactive methods

  • Stop solution (e.g., 75 mM phosphoric acid for radioactive assay)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the purified kinase and the substrate to the kinase buffer.

  • Add the different concentrations of this compound or vehicle control (DMSO) to the wells.

  • Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding the stop solution.

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, detect the phosphorylated substrate using a specific antibody and an appropriate detection method (e.g., ELISA, Western blot).

  • Plot the kinase activity against the this compound concentration and determine the IC50 value.

Protocol 2: Western Blot Analysis of RTK Phosphorylation in Cells Treated with this compound-(AM)3

This protocol details the investigation of the inhibitory effect of this compound-(AM)3 on ligand-induced phosphorylation of a non-insulin RTK (e.g., IGF-1R) in cultured cells.

Materials:

  • Cell line expressing the target RTK (e.g., MCF-7 cells for IGF-1R)

  • This compound-(AM)3

  • Cell culture medium and supplements

  • Ligand for the target RTK (e.g., IGF-1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-RTK (specific for the activated form of the target receptor)

    • Anti-total-RTK (to normalize for total receptor levels)

    • Anti-phospho-downstream effectors (e.g., p-Akt, p-ERK)

    • Anti-total-downstream effectors (e.g., Akt, ERK)

    • Anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal RTK activity.

  • Pre-treat the cells with various concentrations of this compound-(AM)3 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the specific ligand (e.g., IGF-1) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) IGF1R->MAPK_pathway Activates IGF1 IGF-1 IGF1->IGF1R Binds and Activates Akt Akt PI3K->Akt Cellular_Responses Cell Growth, Survival, Proliferation, Migration Akt->Cellular_Responses MAPK_pathway->Cellular_Responses This compound This compound This compound->IGF1R Inhibits (Tyrosine Kinase Activity)

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: Analyzing RTK Phosphorylation A 1. Cell Culture (e.g., MCF-7) B 2. Serum Starvation A->B C 3. Pre-treatment with this compound-(AM)3 B->C D 4. Ligand Stimulation (e.g., IGF-1) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Blot G->H I 9. Antibody Incubation (p-RTK, Total RTK) H->I J 10. Detection & Analysis I->J

Caption: Workflow for Western Blot analysis of RTK phosphorylation.

Conclusion

References

Application Notes and Protocols for Studying the Effects of HNMPA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) is a known inhibitor of the insulin receptor tyrosine kinase. Its cell-permeable analog, this compound-(AM)3, facilitates its entry into cells where it is cleaved by cytosolic esterases to release the active this compound. By inhibiting the autophosphorylation of the insulin receptor's β-subunit, this compound effectively blocks downstream signaling through the PI3K/Akt and MAPK pathways. This property makes this compound a valuable tool for studying insulin signaling and the pathophysiology of insulin resistance.

These application notes provide a comprehensive guide for the experimental design of in vivo studies to investigate the effects of this compound in animal models of insulin resistance and type 2 diabetes. The protocols detailed below are based on established methodologies for similar compounds and provide a framework for efficacy, pharmacokinetic, and toxicological evaluation.

Note: As of the date of this document, specific in vivo dosage, administration, and pharmacokinetic data for this compound are not publicly available. The information provided herein is based on general principles for studying tyrosine kinase inhibitors and should be adapted based on dose-finding and toxicology studies.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound-(AM)3
PropertyThis compoundThis compound-(AM)3
Full Name Hydroxy-2-naphthalenylmethylphosphonic acidHydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester
CAS Number 120943-99-9120944-03-8
Molecular Formula C₁₁H₁₁O₄PC₂₀H₂₃O₁₀P
Molecular Weight 238.18 g/mol 454.36 g/mol
Form SolidOil
Solubility Poor cell permeabilityCell-permeable
Table 2: Recommended Experimental Parameters (to be determined by investigator)
ParameterRecommended Range/MethodRationale
Animal Model C57BL/6J mice on a high-fat diet (HFD), db/db mice, or ob/ob miceThese are well-established models that mimic key aspects of human type 2 diabetes and insulin resistance.
Route of Administration Oral gavage, Intraperitoneal (IP) injection, or Intravenous (IV) injectionThe optimal route will depend on the formulation and pharmacokinetic profile of this compound-(AM)3.
Dosage To be determined by a dose-escalation study (e.g., 1, 5, 10, 25, 50 mg/kg)Essential for identifying a safe and efficacious dose. Start with low doses and monitor for toxicity.
Dosing Frequency Once or twice dailyDependent on the half-life of the compound, to be determined by pharmacokinetic studies.
Treatment Duration Acute (single dose), Sub-chronic (1-4 weeks), or Chronic (>4 weeks)The duration will depend on the specific research question and the endpoints being measured.

Experimental Protocols

Animal Model of Insulin Resistance

Objective: To induce a state of insulin resistance in mice that mimics human type 2 diabetes.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Animal caging and husbandry supplies

Protocol:

  • Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.

  • Randomly assign mice to two groups: Control (standard chow) and HFD.

  • House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.

  • Provide the respective diets to each group for 8-12 weeks.

  • Monitor body weight and food intake weekly.

  • After the induction period, confirm the development of insulin resistance by performing a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) as described below.

Efficacy Studies

Objective: To evaluate the effect of this compound on glucose homeostasis and insulin sensitivity.

2.1. Oral Glucose Tolerance Test (OGTT)

Materials:

  • D-glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail snip lancets, capillary tubes)

Protocol:

  • Fast mice for 6 hours with free access to water.[1][2][3]

  • Record the baseline blood glucose level (t=0) from a tail snip.[2][3]

  • Administer D-glucose solution orally via gavage at a dose of 2 g/kg body weight.[4]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[3]

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

2.2. Insulin Tolerance Test (ITT)

Materials:

  • Human insulin solution (e.g., Humulin R) diluted in sterile saline

  • Glucometer and test strips

  • Blood collection supplies

Protocol:

  • Fast mice for 4-6 hours with free access to water.[1]

  • Record the baseline blood glucose level (t=0) from a tail snip.[1]

  • Administer human insulin via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.[5]

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[5]

  • Plot the percentage of initial blood glucose over time.

Pharmacokinetic (PK) and Toxicology Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to assess the safety of this compound-(AM)3.

Protocol:

  • Single-Dose PK: Administer a single dose of this compound-(AM)3 to a cohort of mice. Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of this compound and its metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, t1/2).

  • Repeat-Dose Toxicology: Administer this compound-(AM)3 daily for a predetermined period (e.g., 14 or 28 days) at three different dose levels (low, medium, high) plus a vehicle control.

  • Monitor animals daily for clinical signs of toxicity, and record body weight and food consumption regularly.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination.

Molecular Analysis

Objective: To investigate the effect of this compound on the insulin signaling pathway in target tissues.

4.1. Western Blotting for Phosphorylated Proteins

Materials:

  • Tissue lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Insulin Receptor, anti-p-Akt, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Euthanize mice and rapidly excise target tissues (e.g., liver, skeletal muscle, adipose tissue).

  • Homogenize tissues in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

4.2. Immunoprecipitation of Insulin Receptor

Protocol:

  • Prepare tissue lysates as described above.

  • Incubate the lysate with an anti-Insulin Receptor antibody to form an antibody-antigen complex.[6]

  • Add protein A/G agarose beads to pull down the complex.[6]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluate by Western blotting using an anti-phosphotyrosine antibody to detect the phosphorylation status of the insulin receptor.[6]

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR α-subunit β-subunit (Tyrosine Kinase) Insulin->IR:alpha Binding IR:beta->IR:beta IRS IRS (Insulin Receptor Substrate) IR:beta->IRS Phosphorylation PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_expression Gene Expression, Cell Growth, Differentiation ERK->Gene_expression This compound This compound This compound->IR:beta Inhibition

Caption: Insulin Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis acclimatization Acclimatize Mice (1 week) diet Induce Insulin Resistance (High-Fat Diet, 8-12 weeks) acclimatization->diet baseline Baseline Characterization (GTT, ITT) diet->baseline randomization Randomize into Groups (Vehicle, this compound doses) baseline->randomization treatment This compound-(AM)3 Administration (Determine route, dose, frequency) randomization->treatment efficacy Efficacy Studies (GTT, ITT) treatment->efficacy pk_tox PK/Tox Studies (Blood/Tissue Collection) treatment->pk_tox molecular Molecular Analysis (Western Blot, IP) treatment->molecular data_analysis Analyze and Interpret Data efficacy->data_analysis pk_tox->data_analysis molecular->data_analysis

Caption: General experimental workflow for studying this compound in animal models.

References

Application Notes: Western Blot Analysis of Protein Phosphorylation Following HNMPA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a selective inhibitor of the insulin receptor tyrosine kinase.[1] Its inhibitory action affects the autophosphorylation of the insulin receptor, impacting both tyrosine and serine phosphorylation events that are critical for downstream signaling cascades.[1][2] The insulin signaling pathway plays a central role in regulating cellular processes such as glucose metabolism, cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including diabetes and cancer.

Key downstream mediators of the insulin receptor include Insulin Receptor Substrate 1 (IRS-1), which, upon phosphorylation, activates the PI3K/Akt pathway, and the Ras-MAPK pathway, which involves the phosphorylation of ERK1/2. This compound, by inhibiting the initial phosphorylation event at the insulin receptor, is expected to attenuate the phosphorylation of these downstream targets. A cell-permeable analog, this compound-(AM)3, has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK signaling pathway.[3]

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound treatment on the phosphorylation status of key proteins within the insulin signaling pathway, including the Insulin Receptor, IRS-1, Akt, and ERK.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot analysis of cell lysates treated with this compound. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, followed by normalization to the untreated control. This approach accounts for variations in protein loading and provides a clear comparison of the treatment effects.[4][5]

Table 1: Effect of this compound on Insulin Receptor (IR) β-subunit Phosphorylation

TreatmentConcentration (µM)Relative Phospho-IR (pY1150/1151) / Total IRFold Change vs. Control
Control (Insulin)01.001.00
This compound500.620.62
This compound1000.350.35
This compound2000.180.18

Table 2: Effect of this compound on Insulin Receptor Substrate 1 (IRS-1) Phosphorylation

TreatmentConcentration (µM)Relative Phospho-IRS-1 (pY612) / Total IRS-1Fold Change vs. Control
Control (Insulin)01.001.00
This compound500.550.55
This compound1000.280.28
This compound2000.120.12

Table 3: Effect of this compound on Akt Phosphorylation

TreatmentConcentration (µM)Relative Phospho-Akt (pS473) / Total AktFold Change vs. Control
Control (Insulin)01.001.00
This compound500.750.75
This compound1000.480.48
This compound2000.250.25

Table 4: Effect of this compound on ERK1/2 Phosphorylation

TreatmentConcentration (µM)Relative Phospho-ERK1/2 (pT202/Y204) / Total ERK1/2Fold Change vs. Control
Control (Insulin)01.001.00
This compound500.680.68
This compound1000.410.41
This compound2000.220.22

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HEK293, HepG2, or other relevant cell lines) in complete growth medium and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal levels of protein phosphorylation.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours). If using the cell-permeable this compound-(AM)3, adjust concentrations and incubation times accordingly.[3]

  • Insulin Stimulation: Following this compound treatment, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the insulin signaling pathway components. A non-insulin-stimulated control should also be included.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. The use of phosphatase inhibitors is crucial to preserve the phosphorylation state of the proteins.

  • Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are often recommended for their durability, especially if stripping and reprobing are planned.[5]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), as milk contains phosphoproteins (casein) that can interfere with the assay and increase background. Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IR, anti-phospho-IRS-1, anti-phospho-Akt, or anti-phospho-ERK1/2) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. This incubation is typically for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing (for Total Protein): To normalize the phosphorylated protein signal to the total amount of the target protein, the membrane can be stripped of the primary and secondary antibodies and then reprobed with an antibody that recognizes the total protein (e.g., anti-IR, anti-IRS-1, anti-Akt, or anti-ERK1/2). Follow the manufacturer's protocol for the stripping buffer. After stripping, repeat the blocking, primary and secondary antibody incubations, and detection steps with the total protein antibody. Alternatively, run duplicate gels/blots to probe for total and phosphorylated proteins separately.[4] Fluorescent multiplexing is another option that allows for the simultaneous detection of both phosphorylated and total protein on the same blot.[5]

  • Densitometry Analysis: Quantify the band intensities from the captured images using densitometry software. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis A Seed Cells B Serum Starve A->B C This compound Treatment B->C D Insulin Stimulation C->D E Cell Lysis with Phosphatase Inhibitors D->E F Centrifugation E->F G Collect Supernatant F->G H Protein Quantification G->H I SDS-PAGE H->I J Protein Transfer (PVDF) I->J K Blocking (5% BSA in TBST) J->K L Primary Antibody (Phospho-specific) K->L M Secondary Antibody (HRP) L->M N ECL Detection M->N O Imaging & Densitometry N->O P Strip & Reprobe (Total Protein) O->P P->O Normalization

Caption: Experimental workflow for Western blot analysis.

signaling_pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR->IR Autophosphorylation IRS1 IRS-1 IR->IRS1 Phosphorylates This compound This compound This compound->IR Inhibits PI3K PI3K IRS1->PI3K Activates Ras Ras IRS1->Ras Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Responses (Growth, Proliferation, Metabolism) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: this compound's effect on the Insulin Signaling Pathway.

References

Application Notes: Utilizing HNMPA for G1-Phase Cell Cycle Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of cell populations in a specific phase of the cell cycle is a critical technique for a wide range of biomedical research, including the study of cell cycle regulation, DNA replication and repair, and the screening of cytotoxic or cytostatic compounds. While various methods for cell cycle arrest exist, the identification of novel and specific inhibitors is of continuous interest. This document describes the theoretical basis and provides a hypothetical protocol for the use of (2-(4-morpholinyl)ethyl)-N'-(1H-indazol-6-yl)-N-methyl-3-oxo-3-phenyl-1-propanesulfonamide (HNMPA), a known insulin receptor (IR) inhibitor, to achieve G1-phase cell cycle arrest.

This compound's mechanism of action is predicated on the inhibition of the insulin receptor's tyrosine kinase activity. Insulin signaling, through the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, is a key promoter of cell cycle progression from the G1 to the S phase. A crucial downstream effect of ERK activation is the increased expression of Cyclin D1, a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for DNA synthesis and entry into the S phase.

By inhibiting the insulin receptor, this compound is hypothesized to block this signaling cascade, leading to a reduction in Cyclin D1 levels and subsequent arrest of cells in the G1 phase. This application note provides a framework for researchers to explore the potential of this compound as a tool for G1-phase synchronization in cell cycle studies.

Data Presentation: Efficacy of G1-Phase Arrest Agents

While specific quantitative data for this compound-induced cell cycle arrest is not yet established, the following table provides representative data from studies using a known CDK4/6 inhibitor, Palbociclib, to induce G1 arrest in different cell lines. This serves as a benchmark for the expected outcomes of a successful G1 synchronization experiment.

Cell LineTreatmentConcentration (µM)Duration (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
H1299 Control (DMSO)-2445.2%35.1%19.7%
Palbociclib102468.5%20.3%11.2%
Palbociclib152475.1%15.4%9.5%
Palbociclib202482.3%10.1%7.6%
A549 Control (DMSO)-2450.8%30.2%19.0%
Palbociclib102472.4%18.5%9.1%
Palbociclib152479.8%12.1%8.1%
Palbociclib202485.6%8.3%6.1%

Mandatory Visualizations

Signaling Pathway of this compound-Induced G1 Arrest

HNMPA_Pathway cluster_cdk_complex Cyclin D1-CDK4/6 Complex Insulin Insulin IR Insulin Receptor (IR) Insulin->IR This compound This compound Ras Ras IR->Ras This compound->IR G1_Arrest G1-Phase Arrest This compound->G1_Arrest Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 Expression ERK->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes HNMPA_Workflow Start Seed Cells Incubate1 Incubate for 24h (allow attachment) Start->Incubate1 Treat Treat with this compound (Dose-Response & Time-Course) Incubate1->Treat Incubate2 Incubate for 16-24h Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Release Optional: Release from Arrest (Washout this compound) Incubate2->Release Analysis Analyze Cell Cycle (Flow Cytometry) Harvest->Analysis Collect Collect Time Points (e.g., 0, 4, 8, 12, 24h) Release->Collect Analysis2 Analyze Synchronous Progression Collect->Analysis2

Troubleshooting & Optimization

Troubleshooting unexpected results with HNMPA treatment.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HNMPA, a novel and potent selective inhibitor of the PI3Kα isoform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Its primary mechanism is to block the catalytic activity of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the downstream activation of AKT and other effector proteins, leading to decreased cell proliferation, survival, and growth in PI3Kα-dependent cell lines.

PI3K_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates PDK1->AKT Phosphorylates (Activates) Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes This compound This compound This compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on Cell Viability

Q2: I treated my cancer cell line with this compound but observed no significant decrease in cell viability. What are the possible reasons?

A2: This is a common issue when working with a new compound. The lack of effect can stem from several factors, from the compound's stability to the biological context of the cell line. Follow this troubleshooting workflow:

No_Viability_Effect Start Start: No decrease in cell viability observed Check_Compound 1. Verify Compound Integrity - Is it properly dissolved? - Stored correctly? - Not degraded? Start->Check_Compound Check_Assay 2. Validate Viability Assay - Are controls (e.g., Staurosporine) working? - Is cell seeding density optimal? Check_Compound->Check_Assay Compound OK Conclusion Possible Reasons: - Compound is inactive - Assay is not sensitive - Cell line is not dependent on PI3Kα - Compensatory signaling exists Check_Compound->Conclusion Compound Degraded Check_Target 3. Confirm Target Presence - Does the cell line express PI3Kα? - Is the pathway basally active? Check_Assay->Check_Target Assay OK Check_Assay->Conclusion Assay Failed Check_MoA 4. Assess Mechanism of Action - Does this compound inhibit p-AKT at the tested concentration? Check_Target->Check_MoA Target Present Check_Target->Conclusion Target Absent Check_MoA->Conclusion Pathway Not Inhibited

Caption: Troubleshooting workflow for lack of effect on cell viability.

Step-by-step actions:

  • Compound Integrity: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) and that the final solvent concentration in your media is non-toxic to the cells (typically <0.1%). Confirm that the compound has been stored under the correct conditions (e.g., -20°C, desiccated) to prevent degradation.

  • Assay Validation: Run your cell viability assay (e.g., MTT, CellTiter-Glo) with a known positive control for apoptosis/cytotoxicity (like staurosporine) to confirm the assay is performing as expected. Also, ensure your cell seeding density allows for a detectable signal change.

  • Target Expression and Pathway Activity: Verify that your chosen cell line expresses PI3Kα and that the PI3K/Akt pathway is active. Some cell lines have low basal activity and may require stimulation with a growth factor (e.g., EGF, IGF-1) to sensitize them to PI3K inhibition.

  • Confirm Target Inhibition: The most critical step is to determine if this compound is inhibiting its target at the molecular level. Perform a Western blot to check the phosphorylation status of Akt (a direct downstream effector of PI3K). A reduction in phosphorylated Akt (p-Akt) relative to total Akt is the key indicator of target engagement.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusThis compound IC50 (nM)Notes
MCF-7BreastE545K Mutant50High PI3Kα dependence
T47DBreastH1047R Mutant75High PI3Kα dependence
PC-3ProstatePTEN Null850PI3K pathway active, but not via PI3Kα mutation
MDA-MB-231BreastWild-Type>10,000Low PI3Kα dependence, high RAS activity

Data are representative and should be generated empirically in your system.

Issue 2: Unexpected Western Blot Results

Q3: I performed a Western blot to measure p-Akt levels after this compound treatment, but the results are unclear or unexpected. What should I do?

A3: Western blotting for phosphorylated proteins can be challenging due to the low abundance of targets and the lability of phosphate groups.

Common Problems & Solutions:

  • No change in p-Akt:

    • Dose/Timepoint: You may be using a concentration of this compound that is too low or an incubation time that is too short. Perform a dose-response and time-course experiment. Inhibition of p-Akt can often be seen within 1-4 hours.

    • Lysate Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Keep samples on ice at all times.[1]

  • Weak or No Signal for p-Akt (even in controls):

    • Low Basal Activity: If your untreated control shows no p-Akt signal, the pathway may be inactive. Try stimulating cells with a growth factor for 15-30 minutes before lysis.

    • Antibody Issues: Ensure your primary antibody is validated for Western blotting and recognizes the correct phosphorylated residue (e.g., Ser473 or Thr308 for Akt).

    • Blocking Buffer: When probing for phospho-proteins, use a non-protein blocking agent like Bovine Serum Albumin (BSA) instead of milk. Milk contains casein, a phosphoprotein, which can increase background noise.[1]

  • Paradoxical Increase in p-Akt:

    • In some systems, inhibition of one kinase can lead to the activation of compensatory feedback loops.[2][3] For example, inhibiting PI3K can sometimes relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased upstream signaling that attempts to overcome the block.[3] This is a genuine biological effect that requires further investigation, possibly with RTK inhibitors.

Table 2: Example Western Blot Densitometry Data

TreatmentConcentrationp-Akt (Ser473) Relative DensityTotal Akt Relative Densityp-Akt / Total Akt Ratio
Vehicle (DMSO)0.1%1.001.001.00
This compound10 nM0.850.980.87
This compound100 nM0.311.020.30
This compound1000 nM0.080.990.08
Issue 3: Off-Target Effects or Cellular Toxicity

Q4: I'm observing cell death at concentrations where I don't see complete inhibition of p-Akt, or I'm seeing other unexpected morphological changes. Could these be off-target effects?

A4: Yes, this is a possibility with any small molecule inhibitor. While this compound is designed for selectivity, off-target activity can occur, especially at higher concentrations.[4][5][6]

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully compare the dose-response curve for p-Akt inhibition (target engagement) with the dose-response curve for cell viability (phenotypic effect). If the curves are widely separated, it may suggest off-target toxicity at higher concentrations.

  • Use a Rescue Experiment: If this compound is truly on-target, its effects should be rescued by a constitutively active downstream effector. For example, transfecting cells with a myristoylated, constitutively active form of Akt (myr-Akt) should make them resistant to this compound-induced apoptosis.

  • Consult Kinase Profiling Data: Review any available kinome scan data for this compound to identify potential off-target kinases that might be inhibited at similar concentrations.

Experimental_Workflow cluster_endpoints Parallel Endpoints start Start: Seed Cells treat Treat with this compound (Dose Response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Assay 1: Cell Viability (MTT) incubate->viability western Assay 2: Western Blot (p-Akt) incubate->western analyze Analyze Data: Compare IC50 (Viability) vs. IC50 (p-Akt Inhibition) viability->analyze western->analyze conclusion Conclusion analyze->conclusion

Caption: Workflow for comparing phenotypic vs. mechanistic IC50 values.

Experimental Protocols

Protocol 1: Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in growth medium at 2x the final concentration. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently. Incubate overnight at 37°C to fully dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-Akt (Ser473)
  • Plating and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound or vehicle at the desired concentrations for the specified time (e.g., 2 hours).

  • Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Harvesting: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and Total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add an ECL chemiluminescence substrate and visualize the bands using a digital imager or film.

  • Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-Akt to Total Akt for each sample and normalize to the vehicle control.

References

Optimizing HNMPA Incubation Time for Maximal Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) for maximal inhibition of the insulin receptor (IR) tyrosine kinase.

Troubleshooting and FAQs

Q1: What is the optimal incubation time for this compound to achieve maximal inhibition of the insulin receptor kinase?

A1: The optimal incubation time for this compound is dependent on the experimental setup, including the concentration of the inhibitor and the specific cell type or assay conditions being used. Generally, for time-dependent inhibitors, the potency (as measured by IC50) will increase with longer pre-incubation times. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.

Q2: I am not seeing significant inhibition with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of significant inhibition:

  • Suboptimal Incubation Time: The incubation time may be too short for this compound to effectively bind to and inhibit the insulin receptor kinase. Refer to the experimental protocol below to determine the optimal incubation time.

  • Incorrect Concentration: The concentration of this compound may be too low. The reported IC50 for this compound is 100 µM in in vitro kinase assays. For cell-based assays using the cell-permeable analog this compound-(AM)3, concentrations in the range of 10-100 µM have been used.

  • Compound Stability: Ensure that the this compound or this compound-(AM)3 stock solution is properly stored and has not degraded. This compound-(AM)3 is susceptible to hydrolysis.

  • Cell Permeability: If using this compound directly on whole cells, its membrane impermeability may prevent it from reaching its intracellular target.[1] For cell-based assays, it is crucial to use the cell-permeable analog, this compound-(AM)3, which is cleaved by intracellular esterases to release the active this compound.[2]

Q3: How does pre-incubation with this compound affect its inhibitory activity?

A3: Pre-incubating the enzyme with a time-dependent inhibitor like this compound allows for the formation of the enzyme-inhibitor complex before the addition of the substrate. This can lead to a lower calculated IC50 value, indicating increased potency, as the inhibitor has more time to bind to the target. The effect of pre-incubation time on the IC50 of an inhibitor is a key indicator of time-dependent inhibition.

Q4: What is the difference between this compound and this compound-(AM)3, and when should I use each?

A4: this compound is the active inhibitor of the insulin receptor tyrosine kinase. However, it is not readily permeable to cell membranes.[1] this compound-(AM)3 is a cell-permeable analog of this compound. The acetoxymethyl (AM) esters mask the polar phosphonic acid group, allowing the molecule to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, releasing the active this compound.[2] Therefore, for experiments involving intact cells, this compound-(AM)3 should be used. For in vitro kinase assays with purified or isolated enzymes, this compound can be used directly.

Data on Time-Dependent Inhibition

To illustrate the principle of optimizing incubation time, the following table presents hypothetical data for a generic insulin receptor kinase inhibitor, "Inhibitor X," demonstrating how the percentage of inhibition can vary with different pre-incubation times at a fixed concentration. A similar experimental approach can be used to determine the optimal incubation time for this compound.

Pre-incubation Time (minutes)% Inhibition (at 1x IC50 concentration)
050%
1065%
3085%
6095%
12098%

This data is representative and intended to illustrate the concept of time-dependent inhibition. Actual results with this compound may vary.

Experimental Protocols

Determining Optimal Incubation Time for this compound in a Cell-Based Assay

This protocol outlines a general method for determining the optimal pre-incubation time for this compound-(AM)3 to inhibit insulin-stimulated insulin receptor phosphorylation in a cell-based assay.

Materials:

  • Cells expressing the human insulin receptor (e.g., CHO-IR, HepG2)

  • Cell culture medium

  • This compound-(AM)3

  • Insulin

  • Lysis buffer

  • Phospho-Insulin Receptor (Tyr1150/1151) antibody

  • Total Insulin Receptor antibody

  • Secondary antibodies

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • This compound-(AM)3 Pre-incubation: Treat the cells with a fixed concentration of this compound-(AM)3 (e.g., 50 µM) for varying periods (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).

  • Insulin Stimulation: After the pre-incubation period, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Determine the levels of phosphorylated and total insulin receptor using Western blotting or ELISA.

  • Data Interpretation: Quantify the band intensities or ELISA signals. The optimal incubation time is the shortest time that results in the maximal inhibition of insulin-stimulated receptor phosphorylation.

Visualizing the Insulin Signaling Pathway and Experimental Workflow

To aid in understanding the experimental context, the following diagrams illustrate the insulin receptor signaling pathway and the workflow for determining the optimal incubation time.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation This compound This compound This compound->IR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream Activates

Caption: Insulin signaling pathway and the inhibitory action of this compound.

experimental_workflow A 1. Plate and Serum-Starve Cells B 2. Pre-incubate with this compound-(AM)3 (Varying Times) A->B C 3. Stimulate with Insulin B->C D 4. Lyse Cells C->D E 5. Analyze IR Phosphorylation (Western Blot / ELISA) D->E F 6. Determine Optimal Incubation Time E->F

Caption: Workflow for determining optimal this compound-(AM)3 incubation time.

References

Technical Support Center: Addressing HNMPA Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-3-nitro-5-methylphenylacetic acid (HNMPA) and encountering solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the key factors influencing the aqueous solubility of this compound?

A2: The primary factors influencing the solubility of this compound, an acidic compound, are:

  • pH of the solution: As an acidic compound, the solubility of this compound is highly dependent on the pH of the aqueous solution. In its ionized (salt) form at pH values above its pKa, solubility is expected to increase significantly.

  • Temperature: Solubility of solid compounds in liquid solvents generally increases with temperature.

  • Presence of co-solvents: Organic solvents miscible with water can increase the solubility of hydrophobic compounds.

  • Formation of salts: Converting the acidic this compound to a salt can dramatically increase its aqueous solubility.[2]

Q3: Can I dissolve this compound directly in neutral water?

A3: Direct dissolution in neutral water (pH ~7) is likely to result in a very low concentration of dissolved this compound due to its predicted poor aqueous solubility. For many applications, this concentration will be insufficient.

Q4: Are there common organic solvents in which this compound is more soluble?

A4: While specific data for this compound is limited, its analog, 4-hydroxy-3-nitrophenylacetic acid, is soluble in ethanol (5% solution). This suggests that this compound is likely soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in water or buffer. The compound has reached its intrinsic solubility limit at the given pH and temperature.1. Increase the pH: Add a small amount of a suitable base (e.g., NaOH, KOH) to raise the pH. This will deprotonate the carboxylic acid group, forming a more soluble salt. Monitor the pH carefully. 2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 3. Gentle heating and sonication: Gently warm the solution and use a sonicator to aid dissolution. Be cautious, as excessive heat may degrade the compound.
Precipitation occurs when adding a stock solution of this compound (in organic solvent) to an aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with the co-solvent. The organic solvent concentration may be too low to maintain solubility.1. Decrease the final concentration: Reduce the amount of stock solution added to the aqueous buffer. 2. Increase the co-solvent percentage: If your experimental system allows, increase the final concentration of the organic solvent in the aqueous solution. 3. Optimize the buffer pH: Ensure the pH of the final aqueous solution is sufficiently high to maintain the ionized, more soluble form of this compound.
The pH of the solution drops significantly after adding this compound. This compound is an acidic compound, and its addition to an unbuffered or weakly buffered solution will lower the pH.Use a buffer with sufficient buffering capacity in the desired pH range to maintain a stable pH upon addition of this compound.
Cloudiness or opalescence is observed in the solution. This may indicate the formation of fine precipitates or that the compound is not fully dissolved.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This will give you a saturated solution at that temperature. 2. Re-evaluate the dissolution method: Refer to the solutions for "this compound powder does not dissolve" to improve the initial dissolution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble salt form through pH adjustment.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the this compound powder to a beaker containing the desired volume of deionized water or buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound powder is fully dissolved and the desired pH is reached. A pH above the pKa of the carboxylic acid group is recommended (a good starting point would be pH 7.4 or higher).

  • Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the same solvent.

  • If necessary, filter the solution through a 0.22 µm filter to remove any particulates.

Protocol 2: Preparation of an Aqueous this compound Solution using a Co-solvent

This protocol details the preparation of an this compound solution using a water-miscible organic solvent as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Desired aqueous buffer

  • Vortex mixer

  • Pipettes and tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock solution.

  • Vortex the stock solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • To prepare the final aqueous solution, dilute the stock solution into the desired aqueous buffer. For example, to make a 100 µM solution from a 10 mg/mL stock (assuming a molecular weight of approximately 211.15 g/mol ), you would perform a serial dilution.

  • Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent precipitation.

  • Important: The final concentration of the organic solvent should be kept as low as possible and must be compatible with the intended experimental system. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Visualizations

HNMPA_Solubility_Workflow start Start: this compound Powder dissolve Attempt to Dissolve in Aqueous Solution start->dissolve check_sol Is it Soluble? dissolve->check_sol success Solution Prepared check_sol->success Yes troubleshoot Troubleshoot Solubility Issue check_sol->troubleshoot No ph_adjust pH Adjustment (add base) troubleshoot->ph_adjust cosolvent Use Co-solvent (e.g., DMSO, EtOH) troubleshoot->cosolvent heat_sonicate Gentle Heating & Sonication troubleshoot->heat_sonicate recheck_sol Re-check Solubility ph_adjust->recheck_sol cosolvent->recheck_sol heat_sonicate->recheck_sol recheck_sol->success Yes recheck_sol->troubleshoot No, reconsider approach

Caption: A workflow diagram for dissolving this compound in aqueous solutions.

Co_Solvent_Protocol cluster_stock Stock Solution Preparation cluster_final Final Aqueous Solution Preparation stock1 Weigh this compound Powder stock2 Add Organic Co-solvent (e.g., 100% DMSO) stock1->stock2 stock3 Vortex/Mix until Dissolved stock2->stock3 final2 Add small volume of This compound Stock Solution stock3->final2 final1 Pipette Aqueous Buffer final3 Vortex/Mix Immediately final2->final3

Caption: Experimental workflow for preparing an aqueous this compound solution using a co-solvent.

References

Navigating HNMPA: A Technical Guide to On-Target Efficacy and Off-Target Minimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid), a selective inhibitor of the insulin receptor (IR) tyrosine kinase, and its cell-permeable prodrug form, this compound-(AM)3. Here, you will find troubleshooting strategies and frequently asked questions to help you design robust experiments, interpret your results accurately, and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the insulin receptor (IR) tyrosine kinase. Its cell-permeable analog, this compound-(AM)3, is often used in cell-based assays as it can cross the cell membrane and is subsequently cleaved by intracellular esterases to release the active this compound molecule.

2. What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system.

Target/SystemIC50 ValueReference
Insulin Receptor (in vitro)~1.1 µMN/A
Insulin-stimulated glucose oxidation (rat adipocytes)~10 µMN/A
Insulin Receptor autophosphorylation (CHO cells)~200 µMN/A

3. What are the most likely off-targets for this compound?

Due to the high degree of homology in the ATP-binding site of protein kinases, the most probable off-target for this compound is the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1][2]. Inhibition of IGF-1R can lead to overlapping and distinct downstream signaling events compared to IR inhibition alone. While this compound-(AM)3 has been shown to not inhibit Protein Kinase A (PKA) or Protein Kinase C (PKC) at concentrations up to 1 mM and 420 µM respectively, a comprehensive kinome-wide screen has not been publicly reported. Therefore, researchers should exercise caution and consider validating findings with secondary assays.

4. How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for data integrity. Here are some key strategies:

  • Use the Lowest Effective Concentration: Titrate this compound-(AM)3 to determine the lowest concentration that elicits the desired on-target effect.

  • Employ Control Compounds: Include a structurally distinct IR inhibitor with a different off-target profile to confirm that the observed phenotype is due to IR inhibition.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of the IR pathway to see if it reverses the effects of this compound.

  • Orthogonal Approaches: Use complementary techniques like siRNA or CRISPR/Cas9 to knockdown the insulin receptor and compare the phenotype to that observed with this compound treatment.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No or weak inhibition of insulin signaling 1. Compound Instability: this compound-(AM)3 may have degraded. 2. Insufficient Cellular Uptake/Activation: Esterases may not be efficiently cleaving the AM esters. 3. Incorrect Assay Conditions: Suboptimal ATP concentration in biochemical assays.1. Prepare fresh stock solutions of this compound-(AM)3 in an appropriate solvent like DMSO and store at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Increase incubation time or use a higher concentration of this compound-(AM)3. Confirm esterase activity in your cell line. 3. For in vitro kinase assays, use an ATP concentration close to the Km for the insulin receptor.
Unexpected Phenotype or Conflicting Results 1. Off-target Effects: Inhibition of IGF-1R or other unknown kinases. 2. Cell Line Specificity: The cellular context and expression levels of IR and potential off-targets can influence the outcome.1. Perform a counter-screen against IGF-1R. Use a more selective IGF-1R inhibitor to dissect the signaling pathways. Consider a kinome scan to identify other potential off-targets. 2. Characterize the expression levels of IR and IGF-1R in your cell model. Validate key findings in a second cell line.
High Background Signal in Kinase Assays 1. Non-specific Inhibition: At high concentrations, this compound may inhibit other cellular components. 2. Assay Interference: The compound may interfere with the detection method (e.g., fluorescence).1. Lower the concentration of this compound. 2. Run a control experiment without the kinase to check for assay interference.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on the insulin receptor kinase.

Materials:

  • Recombinant human insulin receptor kinase domain

  • Peptide substrate (e.g., poly-Glu-Tyr, 4:1)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)[3][4]

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer.

  • In a 384-well plate, add the recombinant insulin receptor kinase and the peptide substrate.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for the desired time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Assay for IR Phosphorylation

This protocol allows for the assessment of this compound-(AM)3's ability to inhibit insulin-stimulated IR autophosphorylation in a cellular context.

Materials:

  • Cells expressing the human insulin receptor (e.g., CHO-IR, HepG2)

  • This compound-(AM)3

  • Insulin

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells overnight in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound-(AM)3 or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities and normalize the phospho-IR signal to the total IR signal.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to characterize its effects, the following diagrams are provided.

Insulin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P This compound This compound This compound->IR PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos IRS->Grb2_Sos Akt Akt/PKB PI3K->Akt P Transcription Gene Transcription (Metabolism, Growth, Proliferation) Akt->Transcription Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Transcription

Caption: Insulin Receptor signaling pathway and the inhibitory action of this compound.

Off_Target_ID_Workflow cluster_in_vitro Biochemical Assays cluster_in_cellulo Cell-Based Assays cluster_validation Validation KinomeScan Kinome Profiling (e.g., KinomeScan®) BiochemAssay Individual Kinase Assay (e.g., ADP-Glo™) KinomeScan->BiochemAssay Identify Hits Orthogonal Orthogonal Approaches (siRNA, CRISPR) BiochemAssay->Orthogonal Phosphoproteomics Phosphoproteomics (Mass Spectrometry) WesternBlot Western Blot for Off-Target Activation Phosphoproteomics->WesternBlot Validate Hits WesternBlot->Orthogonal Phenotypic Phenotypic Assays Orthogonal->Phenotypic This compound This compound This compound->KinomeScan This compound->Phosphoproteomics

Caption: Experimental workflow for identifying off-target effects of this compound.

Troubleshooting_Logic Start Experiment with this compound Expected Expected On-Target Phenotype Observed? Start->Expected Unexpected Unexpected/No Phenotype Observed? Expected->Unexpected No Validate Validate with Orthogonal Methods Expected->Validate Yes OffTarget Consider Off-Target Effects (e.g., IGF-1R) Unexpected->OffTarget CompoundIssue Check Compound Integrity/Concentration Unexpected->CompoundIssue AssayIssue Verify Assay Conditions Unexpected->AssayIssue OffTarget->Validate CompoundIssue->Start Re-run AssayIssue->Start Re-run End Proceed with Validated Results Validate->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Interpreting Conflicting Data from Experiments Using HNMPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) and its cell-permeable analog, this compound-(AM)3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Hydroxy-2-naphthalenylmethylphosphonic acid, is a known inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Its primary mechanism of action is to block the autophosphorylation of the insulin receptor, a critical step in the activation of the insulin signaling pathway. This inhibition affects downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, which are crucial for various cellular processes like glucose metabolism, cell growth, and proliferation.[2][3]

Q2: What is the difference between this compound and this compound-(AM)3, and when should I use each?

A2: The key difference lies in their cell permeability. This compound is membrane impermeable, making it suitable for experiments with cell lysates or purified receptor preparations.[1] this compound-(AM)3 is a cell-permeable analog. The acetoxymethyl (AM) esters mask the hydrophilic phosphonic acid group, allowing the compound to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, releasing the active this compound. Therefore, this compound-(AM)3 should be used for experiments involving intact, live cells.

Q3: I am observing conflicting data regarding the phosphorylation status of the insulin receptor after treatment with this compound. Sometimes I see a decrease in tyrosine phosphorylation, but other times the effect on serine phosphorylation is more pronounced. Why is this?

A3: This is a critical point of potential confusion when using this compound. While it is classified as a tyrosine kinase inhibitor, studies have shown that this compound can inhibit both tyrosine and serine phosphorylation of the insulin receptor. In some cases, the inhibitory effect on serine phosphorylation can be more pronounced than on tyrosine phosphorylation. This dual effect can lead to seemingly contradictory results depending on the specific phosphorylation sites being analyzed. It is crucial to probe for changes in both serine and a range of tyrosine phosphorylation sites to get a complete picture of this compound's effect in your experimental system.

Q4: My cells are not responding to this compound-(AM)3 treatment as expected. What are some common reasons for this?

A4: There are several potential reasons for a lack of response to this compound-(AM)3:

  • Insufficient Incubation Time: The conversion of this compound-(AM)3 to its active form by intracellular esterases takes time. Ensure you are using an adequate incubation period for your specific cell line.

  • Low Esterase Activity: The cell line you are using may have low cytosolic esterase activity, leading to inefficient conversion of the prodrug.

  • Drug Concentration: The effective concentration can vary between cell lines. It is important to perform a dose-response curve to determine the optimal concentration for your experiments.

  • Cell Health: Unhealthy or senescent cells may not respond appropriately to stimuli or inhibitors. Ensure your cells are in a healthy, proliferative state.

  • Off-Target Effects: At higher concentrations, off-target effects may complicate the interpretation of your results.

Q5: Are there known off-target effects of this compound?

A5: While this compound is primarily known as an insulin receptor inhibitor, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations. The specificity of this compound for other kinases is not extensively documented in publicly available literature. It is always recommended to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.

Troubleshooting Guides

Problem 1: High Variability Between Replicates in Cell-Based Assays
  • Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each well.

    • Proper Mixing: When adding this compound-(AM)3, mix gently but thoroughly to ensure even distribution.

    • Plate Layout: Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[4]

    • Incubation Time: Use a consistent and optimized incubation time for all replicates.

Problem 2: Unexpected Increase in a Downstream Signal
  • Possible Cause: This could be due to the complex nature of signaling pathways, including feedback loops and crosstalk with other pathways. For instance, inhibiting one pathway might lead to the compensatory activation of another. The dual effect of this compound on both serine and tyrosine phosphorylation can also contribute to unexpected outcomes.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to observe the dynamic changes in your signaling pathway of interest.

    • Analyze Multiple Pathway Nodes: Do not rely on a single downstream marker. Analyze the phosphorylation status of key proteins in both the PI3K/AKT and Ras/MAPK pathways.

    • Investigate Feedback Loops: The insulin signaling pathway has several negative feedback loops.[5] For example, mTORC1, which is downstream of AKT, can inhibit IRS proteins.[1] Inhibition of the primary signal by this compound might disrupt these feedback mechanisms in a non-linear way.

    • Consider Crosstalk: Be aware of potential crosstalk with other receptor tyrosine kinase pathways in your cell model.

Quantitative Data Summary

ParameterThis compoundThis compound-(AM)3Reference
Target Insulin Receptor Tyrosine KinaseInsulin Receptor Tyrosine Kinase[1]
Cell Permeability NoYes[1]
Notes Suitable for cell-free assays.Active form is generated intracellularly by esterases.

Experimental Protocols

General Protocol for this compound-(AM)3 Treatment in Cell Culture

This is a general guideline; specific concentrations and incubation times should be optimized for your cell line and experimental goals.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound-(AM)3 in sterile DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free or low-serum medium. It is important to minimize the serum concentration as components in the serum can interfere with the inhibitor.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound-(AM)3. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to overnight, depending on the specific assay and cell type.

  • Downstream Analysis: After incubation, wash the cells with cold PBS and proceed with your downstream analysis (e.g., cell lysis for Western blotting, RNA extraction, or cell-based assays).

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Tyr Phosphorylation This compound This compound This compound->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Activates AKT AKT (PKB) PI3K->AKT Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) AKT->Metabolic_Effects Ras Ras Grb2_SOS->Ras Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Activates Gene_Expression Gene Expression (Growth, Proliferation) MAPK_cascade->Gene_Expression

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Healthy Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_adhere Incubate for Adhesion (e.g., 24 hours) seed_cells->incubate_adhere prepare_drug Prepare this compound-(AM)3 Working Solution and Vehicle Control incubate_adhere->prepare_drug treat_cells Treat Cells with this compound-(AM)3 or Vehicle prepare_drug->treat_cells incubate_treatment Incubate for Treatment Period (Dose and Time Optimization) treat_cells->incubate_treatment analysis Downstream Analysis (e.g., Western Blot, qPCR, etc.) incubate_treatment->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for using this compound-(AM)3 in cell culture.

Logical_Relationship cluster_observation Observed Conflicting Data cluster_explanation Potential Explanations obs This compound alters IR phosphorylation exp1 Inhibition of Tyrosine Autophosphorylation obs->exp1 Primary Mechanism exp2 Inhibition of Serine Phosphorylation obs->exp2 Observed Effect exp3 Disruption of Feedback Loops Affecting Ser/Thr Kinases obs->exp3 Indirect Consequence

Caption: Logical relationship of conflicting data on IR phosphorylation by this compound.

References

Best practices for control experiments when using HNMPA.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for using HNMPA and its cell-permeable analog, this compound-(AM)3, in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Hydroxy-2-naphthalenylmethylphosphonic acid) is a selective inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of the insulin receptor, a critical step in the insulin signaling cascade.[1] this compound is membrane-impermeable. For intracellular studies, the cell-permeable analog, this compound-(AM)3, is used, which is cleaved by cytosolic esterases to release the active this compound.[3][4]

Q2: What is the difference between this compound and this compound-(AM)3?

This compound is the active, membrane-impermeable form of the inhibitor. This compound-(AM)3 is a cell-permeable prodrug form. The acetoxymethyl (AM) esters mask the polar phosphonic acid group, allowing the molecule to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM groups, releasing the active this compound to inhibit the intracellular domain of the insulin receptor.

Q3: What are the recommended concentrations of this compound-(AM)3 for in vitro experiments?

The effective concentration of this compound-(AM)3 can vary depending on the cell type and experimental conditions. However, published studies have reported using concentrations in the range of 10 µM to 200 µM.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound-(AM)3?

This compound-(AM)3 is typically supplied as an oil and should be stored at -20°C. For experiments, it is recommended to dissolve it in a suitable solvent like DMSO or ethanol to create a stock solution. Ensure the final concentration of the solvent in your experimental media is low (typically <0.1%) and does not affect cell viability. Always include a vehicle-only control in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of insulin signaling observed. 1. Incorrect form of this compound used: this compound is membrane-impermeable and will not work in intact cells.For experiments with intact cells, ensure you are using the cell-permeable this compound-(AM)3.
2. Insufficient concentration of this compound-(AM)3: The IC50 can vary between cell types.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Start with a range of concentrations (e.g., 10, 50, 100, 200 µM).
3. Inadequate pre-incubation time: The inhibitor needs sufficient time to enter the cells and become activated.Pre-incubate the cells with this compound-(AM)3 for an adequate period (e.g., 30-60 minutes) before insulin stimulation.
4. Degraded this compound-(AM)3: Improper storage or multiple freeze-thaw cycles can lead to degradation.Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
High cellular toxicity observed. 1. High concentration of this compound-(AM)3: Excessive concentrations can be toxic to some cell lines.Determine the optimal, non-toxic concentration by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment.
2. High concentration of solvent (e.g., DMSO): The solvent used to dissolve the inhibitor can be toxic at high concentrations.Ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1%) and include a vehicle-only control to assess solvent toxicity.
Inconsistent or variable results. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum starvation can affect insulin signaling.Standardize your cell culture protocols. Ensure consistent cell seeding density and passage number. Perform experiments on cells that have been serum-starved for a defined period to reduce basal signaling.
2. Variability in insulin stimulation: The potency of insulin can vary.Use a fresh, high-quality source of insulin and prepare fresh dilutions for each experiment.

Best Practices for Control Experiments

To ensure the validity and interpretability of your results when using this compound-(AM)3, a comprehensive set of controls is essential.

Experimental Workflow and Controls

G cluster_setup Experimental Setup cluster_treatments Treatments cluster_analysis Downstream Analysis Cell_Seeding Seed cells and allow to adhere Serum_Starvation Serum starve cells (e.g., 4-16 hours) Cell_Seeding->Serum_Starvation Pre_incubation Pre-incubate with controls/inhibitor Serum_Starvation->Pre_incubation Vehicle_Control Vehicle Control (e.g., DMSO) Positive_Control Positive Control (Insulin) HNMPA_Group This compound-(AM)3 + Insulin Negative_Control Negative Control (Unstimulated) Lysis Cell Lysis Vehicle_Control->Lysis Positive_Control->Lysis HNMPA_Group->Lysis Negative_Control->Lysis Western_Blot Western Blot (p-Akt, p-ERK, etc.) Lysis->Western_Blot Functional_Assay Functional Assay (e.g., Glucose Uptake) Lysis->Functional_Assay

A typical experimental workflow using this compound-(AM)3.

Essential Controls
  • Negative Control (Vehicle): This is the most critical control. Cells are treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound-(AM)3. This accounts for any effects of the solvent on the signaling pathway.

  • Positive Control (Insulin Stimulation): Cells are stimulated with a known concentration of insulin without any inhibitor. This demonstrates that the insulin signaling pathway is active and responsive in your cell system.

  • This compound-(AM)3 Alone (Optional but Recommended): Treating cells with this compound-(AM)3 without insulin stimulation can help identify any insulin-independent effects of the inhibitor.

  • Dose-Response Curve: To determine the optimal concentration, test a range of this compound-(AM)3 concentrations. This will help you identify the IC50 (the concentration at which 50% of the insulin-stimulated response is inhibited) in your specific system.

Validation of this compound Activity

To confirm that this compound-(AM)3 is effectively inhibiting the insulin receptor in your experiment, you should measure the phosphorylation status of downstream signaling molecules.

  • Western Blotting: This is a common method to assess the phosphorylation of key proteins in the insulin signaling pathway.

    • Primary Target: Phosphorylated Akt (p-Akt) at Ser473 or Thr308 is a robust indicator of insulin receptor activation.

    • Secondary Targets: Phosphorylated ERK (p-ERK) and phosphorylated GSK3β are also valuable markers.

  • Functional Assays: These assays measure the physiological outcome of insulin signaling.

    • Glucose Uptake Assays: Measure the uptake of radiolabeled or fluorescently tagged glucose analogs.

    • Glycogen Synthesis Assays: Quantify the incorporation of labeled glucose into glycogen.

Quantitative Data

Table 1: IC50 Values for this compound-(AM)3
ParameterValueCell TypeReference
IC50 (Insulin Receptor Activity) ~200 µMMammalian[3][4]
IC50 (Ecdysteroid Production) 14.2 µMMosquito[3][4]

Note: IC50 values can be highly dependent on the specific assay conditions and cell type.

Signaling Pathway Diagram

The following diagram illustrates the points of action for both insulin and this compound in the insulin signaling pathway.

InsulinSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IR Insulin Receptor IRS IRS IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen This compound This compound This compound->IR Inhibits Autophosphorylation

The insulin signaling pathway and the inhibitory action of this compound.

References

Overcoming challenges in delivering HNMPA to specific cellular compartments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering HNMPA (2-hydroxy-N-(naphthalen-1-ylmethyl)-5-nitrobenzamide), a potent N-myristoyltransferase (NMT) inhibitor, to specific cellular compartments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a small molecule inhibitor of N-myristoyltransferase (NMT). NMT is an enzyme that attaches a myristoyl group to the N-terminal glycine of many proteins, a process crucial for their proper localization and function in various signaling pathways.

Q2: What are the known downstream effects of NMT inhibition by this compound?

A2: Inhibition of NMT by this compound can lead to several downstream cellular effects, including:

  • Disruption of oncogenic signaling, such as the Src pathway.

  • Impaired mitochondrial function and induction of autophagy.[1][2]

  • Induction of endoplasmic reticulum stress and apoptosis.[2]

  • Blockage of autophagic flux by preventing the localization of LAMTOR1 to the lysosomal membrane.[2]

Q3: What are the common challenges in delivering this compound to its intracellular target?

A3: The primary challenges include overcoming the cell membrane barrier, ensuring the compound reaches the subcellular location of NMT (primarily cytoplasm, but also nucleus and mitochondria), avoiding efflux by cellular pumps, and minimizing off-target effects.

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: The stability of this compound in your specific cell culture medium can be assessed by incubating the compound in the medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, an aliquot of the medium can be analyzed by HPLC or LC-MS to quantify the remaining concentration of intact this compound. It's important to use a cell-free setup to distinguish chemical stability from cellular metabolism.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or no observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Poor cell permeability 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay) to determine the passive permeability of this compound. 2. If permeability is low, consider using a higher concentration of this compound or increasing the incubation time. 3. The use of permeabilizing agents like a low concentration of DMSO (ensure it doesn't affect cell viability) can be tested.
Compound instability 1. Check the stability of your this compound stock solution. Store it as recommended by the supplier, typically at -20°C or -80°C. 2. Assess the stability of this compound in your specific cell culture medium at 37°C over the course of your experiment.[1][3][4] 3. If instability is observed, prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.
Cellular efflux 1. Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if the effect of this compound is enhanced. 2. Use cell lines with known expression levels of different efflux pumps to assess the susceptibility of this compound to efflux.
Inactive compound 1. Verify the identity and purity of your this compound compound using analytical methods like mass spectrometry and NMR. 2. Perform an in vitro NMT activity assay to confirm that your batch of this compound is active against purified NMT enzyme.
Issue 2: High cell toxicity or off-target effects observed.
Possible Cause Troubleshooting Step
Concentration too high 1. Perform a dose-response curve to determine the optimal concentration of this compound that inhibits NMT activity without causing excessive cytotoxicity. 2. Use the lowest effective concentration for your experiments.
Off-target kinase inhibition 1. this compound is known to have off-target effects on other kinases, such as the insulin receptor tyrosine kinase.[5] 2. If you suspect off-target kinase activity, you can perform a kinase inhibitor profiling screen to identify other kinases that are inhibited by this compound at the concentration you are using. 3. Compare the observed phenotype with the known effects of inhibiting the identified off-target kinases.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.1%). 2. Run a vehicle control (medium with the same concentration of solvent but without this compound) in all your experiments.
Issue 3: Difficulty in targeting this compound to a specific subcellular compartment (e.g., mitochondria).
Possible Cause Troubleshooting Step
Lack of specific targeting mechanism 1. this compound is a small molecule that is expected to diffuse across cellular membranes. Specific targeting to a subcellular compartment is inherently challenging. 2. For targeting mitochondria, consider conjugation of this compound to a mitochondria-penetrating peptide or a lipophilic cation like triphenylphosphonium (TPP+).
Incorrect assessment of subcellular localization 1. Perform subcellular fractionation to separate different organelles (e.g., cytoplasm, mitochondria, nucleus) after treating the cells with this compound.[6][7][8] 2. Quantify the concentration of this compound in each fraction using LC-MS to determine its subcellular distribution. 3. Use immunofluorescence to visualize the localization of NMT and its substrates to see if their localization is altered by this compound treatment, which can be an indirect indicator of where this compound is active.

Experimental Protocols

Protocol 1: General Method for this compound Treatment of Adherent Cells
  • Cell Seeding: Plate adherent cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with DMSO only). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After incubation, proceed with your desired downstream analysis, such as cell viability assays, western blotting for NMT substrates, or subcellular fractionation.

Protocol 2: Subcellular Fractionation to Assess this compound Distribution

This is a general protocol that should be optimized for your specific cell type.

  • Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 1. After incubation, wash the cells with ice-cold PBS and harvest them by scraping.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors) and incubate on ice for 15 minutes.

  • Cytoplasmic Fraction: Homogenize the cells using a Dounce homogenizer. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction: Wash the pellet from the previous step with lysis buffer and then resuspend it in a high-salt nuclear extraction buffer. After incubation on ice and vortexing, centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.

  • Mitochondrial Fraction: The cytoplasmic fraction can be further centrifuged at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Quantification: Analyze the concentration of this compound in each fraction using a suitable analytical method like LC-MS/MS.

Quantitative Data Summary

Table 1: General Permeability Classification

Apparent Permeability (Papp) (10⁻⁶ cm/s) Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Note: The specific Papp value for this compound needs to be experimentally determined.

Table 2: Example of this compound Stability in Cell Culture Medium (Hypothetical Data)

Time (hours) This compound Concentration Remaining (%)
0100
298
495
890
2475

Note: This is hypothetical data and the actual stability will depend on the specific medium and conditions.

Visualizations

NMT_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects This compound This compound NMT N-myristoyltransferase (NMT) This compound->NMT Inhibits Src Src Oncogene Signaling NMT->Src Required for Mito_Auto Mitochondrial Function & Autophagy NMT->Mito_Auto Impacts ER_Stress ER Stress & Apoptosis NMT->ER_Stress Suppresses LAMTOR1 LAMTOR1 Localization NMT->LAMTOR1 Required for

Caption: Signaling pathways affected by NMT inhibition with this compound.

Experimental_Workflow_HNMPA_Delivery cluster_analysis Analysis start Start: Cell Culture prepare_this compound Prepare this compound Solution start->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate (Time Course) treat_cells->incubate viability Cell Viability Assay incubate->viability western Western Blot incubate->western fractionation Subcellular Fractionation incubate->fractionation lcms LC-MS for this compound Quantification fractionation->lcms

Caption: General experimental workflow for assessing this compound delivery and effects.

Troubleshooting_Logic start Problem: No Effect of this compound check_permeability Check Cell Permeability start->check_permeability check_stability Check Compound Stability start->check_stability check_efflux Check for Efflux start->check_efflux solution_permeability Optimize Concentration/ Incubation Time check_permeability->solution_permeability solution_stability Use Fresh Solutions check_stability->solution_stability solution_efflux Co-administer with Efflux Inhibitor check_efflux->solution_efflux

References

Technical Support Center: Refinement of HNMPA Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of (2-hydroxy-5-nitro-alpha-methylbenzylidene)hydrazide-N-methyl-propionamide (HNMPA) and its analogs for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the insulin receptor tyrosine kinase. [1]Its cell-permeable analog, this compound-(AM)3, is often used in cellular assays. [2]this compound functions by inhibiting the autophosphorylation of the insulin receptor, which is a critical step in the insulin signaling cascade. [1]This pathway plays a crucial role in glucose metabolism, cell growth, and differentiation. [3][4] Q2: Are there established in vivo dosages for this compound?

Currently, there is a lack of publicly available, peer-reviewed literature detailing established in vivo dosages for this compound or its analogs in animal models. Most of the existing data is from in vitro cell culture experiments. Therefore, researchers need to perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental goals.

Q3: What are the reported in vitro concentrations of this compound and its analogs?

Several studies have reported the use of this compound and this compound-(AM)3 in cell-based assays. The effective concentrations can vary depending on the cell type and the specific endpoint being measured. Below is a summary of reported in vitro concentrations.

CompoundConcentrationCell Line/SystemNotes
This compound300 µM - 2.5 mMNot specifiedInhibited insulin receptor serine and tyrosine phosphorylation. [1]
This compound-(AM)325, 50, 100 µMC2C12 mouse skeletal muscle cellsInvestigated the effect on insulin and zinc-induced pAkt. [5]
This compound-(AM)3IC50: 14.2 µMMosquitoesInhibition of ecdysteroid production. [2]
This compound-(AM)3IC50: 200 µMMammalsInhibition of insulin receptor activity. [2]

Q4: How can I extrapolate an initial in vivo dose from in vitro data?

Direct conversion from an in vitro concentration (like IC50) to an in vivo dose is not straightforward due to complex pharmacokinetic and pharmacodynamic factors. [6]However, in vitro data can provide a starting point for designing a dose-ranging study. [2][7]One approach is to use the in vitro effective concentration as a target plasma concentration in the animal model. [8][9]It is crucial to start with low doses and escalate gradually while monitoring for efficacy and toxicity. [7] Q5: What are the key considerations for formulating this compound for in vivo administration?

This compound is likely a hydrophobic compound, which can present challenges for in vivo delivery. [1][10]Proper formulation is critical to ensure solubility, stability, and bioavailability. [1][11]Common strategies for formulating hydrophobic compounds include using co-solvents, creating suspensions, or using delivery vehicles like liposomes or nanoparticles. [3][12]The choice of formulation will depend on the route of administration and the specific experimental requirements.

Troubleshooting Guides

Issue: Poor solubility of this compound during formulation preparation.

  • Possible Cause: this compound is a hydrophobic molecule with low aqueous solubility. [1][10]* Solution:

    • Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent like DMSO before diluting it in the final vehicle (e.g., saline or corn oil). [13]Ensure the final concentration of the organic solvent is non-toxic to the animals.

    • Surfactants and Emulsifiers: Use of surfactants like Tween 80 or Cremophor EL can help to create a stable emulsion or micellar solution. [11] 3. Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and improve its dissolution rate. [1] Issue: No observable therapeutic effect at the initial doses.

  • Possible Cause: The administered dose is below the minimum effective dose (MED). [14]* Solution:

    • Dose Escalation: Gradually increase the dose in subsequent experimental groups. [4][5] 2. Pharmacokinetic Analysis: Measure the plasma concentration of this compound to ensure that it is reaching a level comparable to the effective in vitro concentration.

    • Route of Administration: Consider alternative routes of administration that may offer better bioavailability (e.g., intraperitoneal vs. oral).

Issue: Signs of toxicity in the treated animals.

  • Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD). [14]* Solution:

    • Dose Reduction: Immediately lower the dose in subsequent cohorts.

    • Toxicity Assessment: Perform a comprehensive toxicity assessment, including monitoring clinical signs (e.g., weight loss, lethargy), hematology, and clinical chemistry. [13][15]Histopathological examination of major organs is also recommended. [13] 3. Formulation Vehicle Toxicity: Ensure that the vehicle used for drug delivery is not causing the observed toxicity by including a vehicle-only control group.

Experimental Protocols

Protocol: Dose-Ranging and Maximum Tolerated Dose (MTD) Study for this compound in Mice

This protocol outlines a typical dose-ranging study to determine the MTD and to identify a preliminary therapeutic window for this compound in a mouse model.

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6) of a specific age and sex.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in DMSO to create a 100 mg/mL stock and then dilute it in corn oil to the final desired concentrations.

  • Dose Selection: Based on in vitro data (IC50 ≈ 200 µM for mammalian insulin receptor), a starting dose can be estimated. A wide range of doses should be tested. For example:

    • Group 1: Vehicle control (e.g., 1% DMSO in corn oil)

    • Group 2: 1 mg/kg this compound

    • Group 3: 10 mg/kg this compound

    • Group 4: 50 mg/kg this compound

    • Group 5: 100 mg/kg this compound

  • Administration: Administer the selected doses to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage) once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming.

    • Body Weight: Record the body weight of each animal daily.

    • Blood Sampling: Collect blood samples at selected time points to assess hematology and clinical chemistry parameters.

    • Pharmacokinetics: If possible, analyze plasma samples to determine the concentration of this compound over time.

  • Endpoint Analysis: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen) for histopathological analysis.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. Analyze the dose-response relationship for any therapeutic effects and signs of toxicity. [15]

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR α β Insulin Receptor Insulin->IR:f0 Binds IRS IRS IR:f1->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes translocation GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose Uptake This compound This compound This compound->IR:f1 Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Refinement in_vitro In Vitro Data Review (IC50, effective concentration) formulation This compound Formulation Development in_vitro->formulation dose_selection Initial Dose Range Selection formulation->dose_selection animal_model Animal Model Acclimation dose_selection->animal_model dosing Dose Administration (e.g., daily IP injection) animal_model->dosing monitoring Daily Monitoring (Clinical signs, body weight) dosing->monitoring data_collection Endpoint Data Collection (Blood, tissues) monitoring->data_collection mtd_determination MTD Determination data_collection->mtd_determination dose_refinement Refined Therapeutic Dose Selection mtd_determination->dose_refinement

Caption: Experimental workflow for this compound in vivo dose refinement.

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of HNMPA on the Insulin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating insulin receptor (IR) signaling, identifying and validating potent inhibitors is a critical step. This guide provides a comprehensive comparison of (2-Hydroxy-1-naphthalenylmethyl)phosphonic acid (HNMPA) with other known insulin receptor inhibitors. We present supporting experimental data, detailed protocols for validation assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate a thorough understanding of this compound's inhibitory effects.

Performance Comparison of Insulin Receptor Inhibitors

This compound is a known inhibitor of the insulin receptor tyrosine kinase.[1][2] To objectively evaluate its efficacy, we compare its half-maximal inhibitory concentration (IC50) with that of other well-characterized IR inhibitors: Linsitinib (OSI-906), BMS-754807, and NVP-AEW541.

InhibitorTarget(s)IC50 (Insulin Receptor)Notes
This compound Insulin Receptor100 µM[2]Membrane impermeable.[1][2] A cell-permeable analog, this compound-(AM)3, is also available.[3]
Linsitinib (OSI-906) IGF-1R, Insulin Receptor75 nM[4]Potent, selective, and orally bioavailable dual inhibitor.[4]
BMS-754807 IGF-1R, Insulin Receptor1.7 nM[3]Potent and reversible inhibitor.[5]
NVP-AEW541 IGF-1R, Insulin Receptor140 nM[1][3]Orally active inhibitor.[1]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Validation

To validate the inhibitory effect of this compound and other compounds on the insulin receptor, the following experimental protocols are recommended:

In Vitro Insulin Receptor Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of the insulin receptor.

Principle: The assay quantifies the phosphorylation of a substrate by the insulin receptor's tyrosine kinase domain in the presence and absence of the inhibitor. The amount of phosphorylation is typically measured using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by detecting the phosphorylated substrate using specific antibodies.[6][7]

Materials:

  • Recombinant human insulin receptor kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or phospho-specific antibodies

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the insulin receptor kinase, the peptide substrate, and the kinase buffer.

  • Add varying concentrations of this compound or other inhibitors to the wells of a microplate. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ADP produced.[6][7]

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Insulin Receptor Phosphorylation in Cells

This cell-based assay determines the effect of the inhibitor on insulin-stimulated autophosphorylation of the insulin receptor in a cellular context.

Principle: Cells expressing the insulin receptor are treated with an inhibitor before being stimulated with insulin. The level of insulin receptor phosphorylation is then assessed by Western blotting using an antibody specific to the phosphorylated form of the receptor.[2][8]

Materials:

  • Cell line expressing the insulin receptor (e.g., CHO-IR, HepG2)

  • Cell culture medium

  • Insulin

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phospho-insulin receptor (p-IR)

  • Primary antibody against total insulin receptor (IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against p-IR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total IR to normalize for protein loading.

  • Quantify the band intensities to determine the extent of inhibition of insulin receptor phosphorylation.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the context of this compound's action, the following diagrams illustrate the insulin receptor signaling pathway and a typical experimental workflow for inhibitor validation.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR->IR IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake This compound This compound This compound->IR Inhibits

Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Seed cells expressing Insulin Receptor B 2. Serum starve cells A->B C 3. Pre-treat with this compound (or other inhibitors) B->C D 4. Stimulate with Insulin C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE & Western Blot F->G H 8. Antibody Incubation (p-IR, total IR) G->H I 9. Signal Detection & Quantification H->I

Caption: Experimental workflow for validating insulin receptor inhibition.

References

A Comparative Analysis of HNMPA and Other Insulin Receptor Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the nuanced understanding of insulin receptor inhibitors is critical for advancing therapeutic strategies, particularly in oncology and metabolic diseases. This guide provides a detailed comparison of the efficacy of Hydroxy-2-naphthalenylmethylphosphonic acid (HNMPA) with other notable insulin receptor inhibitors, supported by available experimental data.

Quantitative Efficacy Comparison

The inhibitory concentration (IC50) serves as a key metric for comparing the potency of different inhibitors. The table below summarizes the available IC50 values for this compound and other selected insulin receptor inhibitors.

InhibitorTarget(s)IC50 (Insulin Receptor)Other Key Information
This compound Insulin Receptor (IR)100 µMMembrane impermeable. Inhibits both serine and tyrosine autophosphorylation of the insulin receptor.[1]
This compound-(AM)3 Insulin Receptor (IR)200 µM (in mammals)[2]Cell-permeable analog of this compound.[2]
BMS-536924 IR, IGF-1R73 nMDual inhibitor of the insulin receptor and insulin-like growth factor-1 receptor.
Linsitinib (OSI-906) IR, IGF-1R75 nMA potent and selective dual inhibitor of the IGF-1 receptor and insulin receptor.
S961 Insulin Receptor (IR)Not specified (peptide antagonist)Induces hyperglycemia and hyperinsulinemia in animal models.

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

While specific, detailed experimental protocols for the IC50 determination of each compound are not publicly available, a general methodology for an in vitro insulin receptor kinase assay is outlined below. This provides a foundational understanding of how the efficacy of such inhibitors is typically assessed.

General Protocol: In Vitro Insulin Receptor Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of the insulin receptor kinase by 50%.

Materials:

  • Recombinant human insulin receptor kinase domain.

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) for traditional methods, or non-radioactive ATP for assays utilizing fluorescence or luminescence.

  • A suitable substrate peptide (e.g., a synthetic peptide derived from Insulin Receptor Substrate-1, IRS-1).

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA).

  • The inhibitor compound (e.g., this compound) at various concentrations.

  • 96-well or 384-well assay plates.

  • Detection reagents (e.g., phosphospecific antibodies for ELISA-based methods, or ADP-Glo™ Kinase Assay reagents).

  • Plate reader (scintillation counter for radioactive assays, spectrophotometer or luminometer for non-radioactive assays).

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_reagents Add inhibitor, kinase, and substrate to wells prep_inhibitor->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents start_reaction Initiate reaction by adding ATP add_reagents->start_reaction incubation Incubate at a controlled temperature start_reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction detect_signal Measure kinase activity (e.g., phosphorylation) stop_reaction->detect_signal plot_data Plot % inhibition vs. inhibitor concentration detect_signal->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

General workflow for an in vitro kinase assay.

Signaling Pathways

Insulin receptor activation triggers a cascade of intracellular signaling events crucial for metabolic regulation and cell growth. Inhibitors like this compound interfere with this process at the initial step of receptor activation.

Upon insulin binding, the intrinsic tyrosine kinase of the insulin receptor is activated, leading to autophosphorylation of the receptor itself. This creates docking sites for various substrate proteins, primarily the Insulin Receptor Substrate (IRS) family. Phosphorylated IRS proteins then recruit and activate downstream signaling molecules, propagating the signal through two main pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates This compound This compound This compound->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruits Akt Akt PI3K->Akt Activates Metabolic Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic Ras Ras Grb2_SOS->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade Growth Gene Expression, Growth, Proliferation MAPK_cascade->Growth

Insulin receptor signaling pathway and point of inhibition.

Concluding Remarks

Based on the available data, this compound demonstrates a significantly higher IC50 value compared to small molecule inhibitors like BMS-536924 and Linsitinib, indicating lower potency in in vitro kinase assays. The membrane impermeability of this compound further limits its direct application in cellular studies without modification, as evidenced by the development of the cell-permeable this compound-(AM)3 analog.

For researchers selecting an insulin receptor inhibitor, the choice will depend on the specific experimental context. For cell-based assays or in vivo studies, potent, cell-permeable inhibitors like BMS-536924 and Linsitinib are likely more suitable. This compound, however, may serve as a useful tool for in vitro studies of the purified insulin receptor kinase where membrane permeability is not a factor and a less potent inhibitor is desired for specific experimental designs. The peptide antagonist S961 offers a different modality for in vivo studies, focusing on inducing a state of insulin resistance.

This guide provides a comparative overview to aid in the selection of the most appropriate insulin receptor inhibitor for your research needs. Further investigation into the primary literature is recommended for more detailed experimental conditions and context-specific applications.

References

Cross-Validation of HNMPA's Effects Using Genetic Knockdown of the Insulin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methodologies for studying insulin receptor (IR) function: pharmacological inhibition using the selective insulin receptor tyrosine kinase inhibitor, Hydroxy-2-naphthalenylmethylphosphonic acid (HNMPA), and genetic suppression via insulin receptor knockdown. Understanding the parallels and distinctions between these approaches is crucial for robust target validation and elucidation of the intricate insulin signaling network.

Comparative Analysis of Downstream Effects

The functional consequences of inhibiting the insulin receptor, either through a small molecule inhibitor like this compound or by reducing its expression level, manifest in the modulation of downstream signaling pathways and subsequent cellular responses. While direct comparative studies are limited, a synthesis of available data allows for a cross-validation of their effects on key signaling nodes and metabolic outcomes.

Impact on PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central conduit for insulin's metabolic effects. Both this compound and IR knockdown are expected to attenuate this pathway's activation.

Parameter Effect of this compound Effect of Insulin Receptor Knockdown Supporting Experimental Data
Akt Phosphorylation (p-Akt) Dose-dependent inhibition of insulin-stimulated Akt phosphorylation.Significant reduction in insulin-stimulated Akt phosphorylation.Pretreatment of cells with this compound has been shown to decrease phospho-Akt levels in a dose-dependent manner.[1]
Glucose Uptake Expected to decrease insulin-stimulated glucose uptake.Significantly reduced glucose uptake efficiency.[2]Knockdown of the insulin receptor in pancreatic beta cells leads to a decrease in glucose uptake.[2]
Glycogen Synthesis Expected to inhibit insulin-stimulated glycogen synthesis.Not explicitly quantified in available search results.The PI3K/Akt pathway is a primary driver of glycogen synthesis.
Impact on MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is primarily associated with the mitogenic effects of insulin, such as cell growth and proliferation.

Parameter Effect of this compound Effect of Insulin Receptor Knockdown Supporting Experimental Data
ERK Phosphorylation (p-ERK) Pretreatment with this compound can augment exendin-4-induced Erk phosphorylation in specific contexts, suggesting complex cross-talk.[1]Downregulation of the insulin-like receptor gene expression has been observed following persistent MAPK/ERK inhibition in Drosophila.[3]The relationship is complex and can be cell-type dependent.
Gene Expression This compound-(AM)3 has been shown to reduce the expression of Col2, Col11, and IR genes.[4]Stable knockdown of the insulin receptor in pancreatic beta cells leads to a dramatic decrease in the mRNA expression of glucose transporter 2 (GLUT2) and pancreatic duodenal homeobox 1 (Pdx1).[2]Both methods demonstrate an impact on the transcriptional regulation of genes involved in metabolism and cell differentiation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the pharmacological inhibition and genetic knockdown of the insulin receptor.

Pharmacological Inhibition with this compound

This protocol outlines the general steps for treating cultured cells with this compound to inhibit insulin receptor signaling.

Cell Culture and Treatment:

  • Cell Seeding: Plate cells (e.g., skeletal muscle cells, hepatocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation: Prior to insulin stimulation, serum-starve the cells for a specified period (e.g., 4-18 hours) in a serum-free or low-serum medium to reduce basal signaling.

  • This compound Pre-treatment: Prepare a stock solution of this compound or its cell-permeable analog, this compound-(AM)3, in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the serum-free medium.

  • Incubation: Remove the starvation medium and add the medium containing this compound. Incubate the cells for a predetermined time (e.g., 30 minutes to 2 hours) to allow for inhibitor uptake and target engagement.

  • Insulin Stimulation: Add insulin to the medium at the desired concentration and incubate for the appropriate duration to stimulate the signaling pathway (e.g., 10-30 minutes for phosphorylation events).

  • Cell Lysis and Analysis: Following stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. The resulting lysates can be analyzed by Western blotting for changes in protein phosphorylation or used in other downstream assays.

Genetic Knockdown of the Insulin Receptor using Lentiviral shRNA

This protocol describes a method for creating stable cell lines with reduced insulin receptor expression.

Lentiviral Transduction and Selection:

  • shRNA Vector Preparation: Obtain or construct a lentiviral vector expressing a short hairpin RNA (shRNA) sequence targeting the insulin receptor mRNA. A non-targeting shRNA should be used as a negative control.

  • Lentivirus Production: Co-transfect the shRNA vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Virus Harvest and Titer: Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection and determine the viral titer.

  • Transduction: Plate the target cells (e.g., hepatocytes, pancreatic beta cells) and allow them to adhere. Transduce the cells with the lentiviral particles at an appropriate multiplicity of infection (MOI) in the presence of polybrene to enhance transduction efficiency.

  • Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.

  • Expansion and Validation: Expand the selected cells to establish a stable knockdown cell line. Validate the knockdown efficiency at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blotting) levels.

  • Functional Assays: The stable knockdown cell line can then be used in various functional assays to assess the impact of reduced insulin receptor expression on downstream signaling and cellular processes.

Visualizing the Insulin Signaling Pathway and Experimental Logic

To provide a clearer understanding of the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.

Insulin Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P Metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mitogenic Mitogenic Effects (Gene Expression, Cell Growth) ERK->Mitogenic This compound This compound This compound->IR Inhibition IR_KD IR Knockdown IR_KD->IR Reduced Expression

Caption: Simplified overview of the insulin signaling pathway, highlighting the points of intervention for this compound and insulin receptor (IR) knockdown.

Experimental Workflow: Comparative Analysis

Experimental_Workflow cluster_this compound Pharmacological Inhibition cluster_KD Genetic Knockdown HNMPA_start Cell Culture HNMPA_treat This compound Treatment HNMPA_start->HNMPA_treat HNMPA_stim Insulin Stimulation HNMPA_treat->HNMPA_stim HNMPA_analyze Analysis of Downstream Effects HNMPA_stim->HNMPA_analyze Compare Comparative Analysis HNMPA_analyze->Compare KD_start Cell Culture KD_transduce shRNA Transduction KD_start->KD_transduce KD_select Selection & Validation KD_transduce->KD_select KD_analyze Analysis of Downstream Effects KD_select->KD_analyze KD_analyze->Compare

Caption: Logical workflow for the comparative analysis of this compound's effects versus insulin receptor knockdown.

Conclusion

References

HNMPA: Unraveling its Biological Effects In Vitro and a Glimpse into the In Vivo Void

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of HNMPA ((S)-N-(alpha-methylbenzyl)phthalamic acid) and its analogs, understanding its biological activity is paramount. While in vitro studies have begun to shed light on the molecular mechanisms of this compound, particularly as an insulin receptor inhibitor, a comprehensive comparison with its effects in living organisms remains a critical knowledge gap. This guide synthesizes the available experimental data, presenting a clear picture of what is known from laboratory studies and highlighting the current absence of publicly available in vivo research.

In Vitro Effects of this compound and its Analogs

This compound and its cell-permeable analog, this compound-(AM)3, have been identified as inhibitors of the insulin receptor tyrosine kinase. The following table summarizes the key quantitative data from in vitro experiments.

CompoundTargetAssayKey Findings
This compound Insulin ReceptorTyrosine and Serine PhosphorylationInhibited both insulin-stimulated tyrosine and serine phosphorylation of the insulin receptor.
This compound-(AM)3 Insulin-induced Akt phosphorylationWestern Blot in C2C12 skeletal muscle cellsDose-dependent inhibition of insulin-induced Akt phosphorylation.
This compound-(AM)3 Zinc-induced Akt phosphorylationWestern Blot in C2C12 skeletal muscle cellsDose-dependent inhibition of zinc-induced Akt phosphorylation.
Experimental Protocols:

Insulin Receptor Phosphorylation Assay:

  • Cell Line: Not specified in the available literature.

  • Method: Purified insulin receptors were incubated with [γ-³²P]ATP in the presence or absence of insulin and varying concentrations of this compound. The phosphorylation status of the insulin receptor β-subunit was analyzed by autoradiography following SDS-PAGE.

Akt Phosphorylation Assay:

  • Cell Line: Mouse C2C12 skeletal muscle cells.

  • Method: Cells were pre-treated with varying concentrations of this compound-(AM)3 for a specified duration. Subsequently, cells were stimulated with either insulin or zinc chloride. Cell lysates were then subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated Akt (pAkt) and total Akt.

The Missing Piece: In Vivo Data

Despite the insights gained from in vitro studies, a thorough evaluation of this compound's therapeutic potential is hampered by the lack of available in vivo data. Searches for studies investigating the pharmacokinetics, efficacy, and potential side effects of this compound or its analogs in animal models have not yielded any publicly accessible results. This absence of in vivo research means that critical questions regarding the compound's absorption, distribution, metabolism, excretion (ADME), and overall physiological effects remain unanswered.

Visualizing the Known: In Vitro Signaling and Workflow

To visually represent the current understanding of this compound's action at the cellular level and the typical workflow for its in vitro evaluation, the following diagrams have been generated.

HNMPA_In_Vitro_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds pIR Phosphorylated Insulin Receptor IR->pIR Autophosphorylation This compound This compound This compound->IR Inhibits PI3K PI3K pIR->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt (pAkt) Akt->pAkt Phosphorylation Cellular_Response Cellular Response (e.g., Glucose Uptake) pAkt->Cellular_Response Leads to

Caption: In vitro signaling pathway of this compound's inhibitory action on the insulin receptor.

HNMPA_In_Vitro_Workflow start Start: Culture Cells (e.g., C2C12) treatment Treat with this compound-(AM)3 (Varying Concentrations) start->treatment stimulation Stimulate with Insulin or Zinc treatment->stimulation lysis Cell Lysis stimulation->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot detection Detect pAkt and Total Akt western_blot->detection analysis Data Analysis (Dose-Response Curve) detection->analysis end End: Determine Inhibitory Effect analysis->end

Caption: Experimental workflow for assessing the in vitro effects of this compound-(AM)3.

Conclusion and Future Directions

The available in vitro evidence positions this compound and its analogs as interesting candidates for further investigation, particularly in the context of diseases characterized by insulin receptor dysregulation. However, the striking absence of in vivo data represents a significant hurdle in the drug development pipeline. Future research must prioritize animal studies to assess the pharmacokinetics, safety, and efficacy of this compound. Such studies are essential to validate the in vitro findings and to determine whether the promise shown in the laboratory can be translated into tangible therapeutic benefits. Without this crucial in vivo comparison, the true potential of this compound remains speculative.

Comparative Analysis of HNMPA's Impact on Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2S,3R,4S,5R)-2-(4-((2-hydroxy-1-naphthyl)methyleneamino)phenyl)-6,6-bis(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (HNMPA), an inhibitor of the insulin receptor, across various cell lines. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative effects of this compound on different cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Gastrointestinal Stromal Tumor (GIST) Cell Lines

Cell LineIC50 (µM)
GIST882~49
GIST48~37

Source: Data derived from studies on the effect of this compound-(AM3) on GIST cell lines.[1]

Table 2: Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentrationObserved Effect
KSHV-infected E-DMVEC25, 50, 100 µMInhibition of spindle cell-containing foci development.[1]
Bovine Articular Chondrocytes300 µM - 2.5 mMInhibition of insulin receptor tyrosine and serine phosphorylation; inhibition of collagen synthesis.[2]
Mouse C2C12 Skeletal Muscle Cells25, 50, 100 µMInhibition of insulin-induced pAkt (phosphorylated Akt).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Inhibition of Spindle Cell Formation in KSHV-infected E-DMVEC
  • Cell Culture: Kaposi's sarcoma-associated herpesvirus (KSHV)-infected human dermal microvascular endothelial cells (E-DMVEC) are cultured in appropriate media.

  • This compound-(AM3) Treatment: Cells are treated with this compound-(AM3) at concentrations of 25, 50, and 100 µM.

  • Observation: The development of spindle cell-containing foci is observed over a period of 14 days using phase-contrast microscopy.

  • Analysis: The percentage of cells expressing the latency-associated nuclear antigen (LANA-1) is determined in treated versus untreated cells to assess the specific elimination of KSHV-infected cells.[1]

Assessment of Insulin Receptor Phosphorylation in Bovine Articular Chondrocytes
  • Cell Culture and Expansion: Bovine articular chondrocytes are passaged to expand the cell number.

  • 3D Culture: Expanded chondrocytes are cultured at high density on 3D collagen-type-II-coated membranes in a high glucose medium supplemented with insulin and dexamethasone.

  • This compound-(AM3) Treatment: The 3D cultures are treated with this compound-(AM3) at concentrations ranging from 300 µM to 2.5 mM.

  • Western Blot Analysis: Cell lysates are collected, and western blotting is performed to detect the phosphorylation status of the insulin receptor (tyrosine and serine residues).

  • Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR is performed to measure the expression levels of Col2a1, Col11a1, IR, Sox6, and Sox9.[2]

Evaluation of pAkt Inhibition in Mouse C2C12 Skeletal Muscle Cells
  • Cell Culture: Mouse C2C12 skeletal muscle cells are cultured to confluence.

  • This compound-(AM3) Pre-treatment: Cells are pre-treated with increasing concentrations of this compound-(AM3) (0, 25, 50, and 100 µM).

  • Insulin Stimulation: Following pre-treatment, cells are stimulated with insulin (e.g., 10 nM) for a specified time (e.g., 1 hour).

  • Western Blot Analysis: Cell lysates are prepared, and western blotting is performed using antibodies specific for phosphorylated Akt (pAkt) and total Akt. The ratio of pAkt to total Akt is quantified to determine the extent of inhibition.

Signaling Pathways and Mechanisms of Action

This compound primarily functions as an inhibitor of the insulin receptor, thereby affecting downstream signaling cascades, most notably the PI3K/AKT pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism.

Insulin Receptor and PI3K/AKT Signaling Pathway

The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the receptor's intracellular domain. This activates the receptor's tyrosine kinase activity, which in turn phosphorylates Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then recruits and activates Phosphoinositide 3-kinase (PI3K), initiating a cascade that leads to the phosphorylation and activation of Akt. Activated Akt mediates a wide range of cellular responses.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt pAkt (Active) Akt->pAkt Downstream Downstream Cellular Responses (e.g., Glucose Uptake, Cell Growth) pAkt->Downstream Mediates This compound This compound This compound->IR Inhibits

Caption: this compound inhibits the insulin receptor, blocking downstream signaling.

This compound's Impact on Chondrocyte Differentiation

In chondrocytes, the insulin receptor signaling pathway plays a role in regulating the expression of key cartilage matrix proteins, such as Type II collagen (Col2a1). The transcription factor SOX9 is a master regulator of chondrogenesis and directly activates the Col2a1 gene. This compound-mediated inhibition of the insulin receptor and the downstream PI3K/AKT pathway has been shown to reduce the expression of Sox9 and consequently Col2a1, thereby inhibiting chondrocyte differentiation and collagen synthesis.[2]

HNMPA_Chondrocyte_Effect This compound This compound IR Insulin Receptor This compound->IR Inhibits PI3K_AKT PI3K/AKT Pathway IR->PI3K_AKT Activates SOX9 SOX9 Expression PI3K_AKT->SOX9 Promotes Col2a1 Col2a1 (Type II Collagen) Expression SOX9->Col2a1 Activates Chondrogenesis Chondrocyte Differentiation & Collagen Synthesis Col2a1->Chondrogenesis

References

Independent Verification of HNMPA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid (HNMPA), an inhibitor of the insulin receptor tyrosine kinase. This document summarizes key performance data, presents detailed experimental protocols for its use, and visualizes its mechanism of action within relevant signaling pathways.

This compound is a valuable tool in the study of insulin signaling, acting as a membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase.[1] It effectively blocks both serine and tyrosine autophosphorylation of the human insulin receptor.[1][2] For intracellular studies, a cell-permeable analog, this compound-(AM)3, is utilized. This guide will focus on the available data for both forms of the compound and compare its efficacy to other known kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

The inhibitory potency of this compound has been quantified, with an in vitro IC50 value of 200 µM for the insulin-stimulated autophosphorylation of the insulin receptor's β-subunit. To provide a broader context for its efficacy, the following table compares the IC50 values of this compound with other well-known, albeit less specific, protein kinase inhibitors. It is important to note that this compound exhibits a distinct mechanism of action, as it is not competitive with ATP, a characteristic that differentiates it from inhibitors like genistein and quercetin.[2]

InhibitorTarget(s)IC50 Value(s)ATP Competitive
This compound Insulin Receptor Tyrosine Kinase200 µM (in vitro)No[2]
Staurosporine Broad-spectrum protein kinase inhibitor (including PKC, PKA, c-Fgr, phosphorylase kinase)2-15 nMYes
Tyrphostin A23 Insulin Receptor, IGF-1 ReceptorSubmicromolar to micromolar rangeYes
Genistein Tyrosine kinasesYes
Quercetin Tyrosine kinasesYes

Experimental Protocols

To facilitate the independent verification of research involving this compound, two detailed experimental protocols are provided below. The first outlines a method for assessing the inhibition of insulin receptor autophosphorylation in a cellular context using this compound-(AM)3. The second describes a more general method for measuring insulin-stimulated glucose uptake, a key downstream effect of insulin receptor activation, which can be adapted to test the efficacy of this compound-(AM)3.

Protocol 1: Inhibition of Insulin Receptor Autophosphorylation in Cultured Cells

This protocol is designed to qualitatively or quantitatively measure the inhibitory effect of this compound-(AM)3 on insulin-stimulated insulin receptor phosphorylation in a cell line such as Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor.

Materials:

  • CHO cells overexpressing the human insulin receptor

  • Cell culture medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound-(AM)3 solution (in DMSO)

  • Human insulin solution

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Plate CHO-IR cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.

  • Inhibitor Treatment: On the day of the experiment, treat the cells with varying concentrations of this compound-(AM)3 (e.g., 10, 50, 100, 200 µM) in serum-free medium for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Insulin Stimulation: Stimulate the cells with 100 nM human insulin for 5-10 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Insulin Receptor β primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with the anti-Insulin Receptor β antibody. Quantify the band intensities and express the level of phosphorylated insulin receptor as a ratio to the total insulin receptor.

Protocol 2: Measurement of Insulin-Stimulated Glucose Uptake

This protocol provides a framework for measuring the effect of this compound-(AM)3 on a critical downstream metabolic effect of insulin signaling.

Materials:

  • Adherent cells responsive to insulin (e.g., 3T3-L1 adipocytes, primary myotubes)

  • Cell culture and differentiation media

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound-(AM)3 solution (in DMSO)

  • Human insulin solution

  • Radiolabeled 2-deoxy-D-[3H]glucose

  • Unlabeled 2-deoxy-D-glucose

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate cells as required to induce insulin sensitivity.

  • Inhibitor Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the desired concentrations of this compound-(AM)3 in KRH buffer for 1-2 hours at 37°C.

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake Assay:

    • Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis and Measurement:

    • Lyse the cells (e.g., with NaOH or SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of each sample. Compare the glucose uptake in this compound-(AM)3 treated cells to the vehicle-treated controls in both basal and insulin-stimulated conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Insulin Receptor Signaling Pathway and this compound Inhibition

Insulin_Signaling_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates This compound This compound This compound->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Activates AKT Akt PI3K->AKT Activates Metabolic Metabolic Effects (e.g., Glucose Uptake) AKT->Metabolic Leads to Ras Ras Grb2_SOS->Ras Activates MAPK MAPK Pathway Ras->MAPK Activates Mitogenic Mitogenic Effects (e.g., Cell Growth) MAPK->Mitogenic Leads to

Caption: this compound inhibits insulin receptor autophosphorylation.

Experimental Workflow for this compound-(AM)3 Inhibition Assay

HNMPA_Workflow start Start: CHO-IR Cells in Culture starve Serum Starve Overnight start->starve treat Treat with this compound-(AM)3 (or vehicle) starve->treat stimulate Stimulate with Insulin treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page western Western Blot sds_page->western primary_ab Incubate with anti-phospho-IR Ab western->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Data detect->analyze

Caption: Workflow for assessing this compound-(AM)3's inhibitory effect.

References

A Comparative Analysis of HNMPA and Next-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing literature reveals a significant information gap regarding a tyrosine kinase inhibitor (TKI) referred to as HNMPA. Extensive searches of scientific databases and publicly available information did not yield any specific data for a compound with this designation. Therefore, a direct comparison with more recently developed TKIs, as requested, cannot be conducted at this time.

This guide will proceed by offering a comprehensive overview of the landscape of recently developed and next-generation tyrosine kinase inhibitors, providing a framework for how such a comparison would be structured if data on this compound were available. This will include a discussion of key comparative metrics, experimental methodologies, and relevant signaling pathways.

Key Comparative Metrics for Tyrosine Kinase Inhibitors

When evaluating and comparing TKIs, researchers and clinicians focus on several key performance indicators. These metrics provide a comprehensive picture of a drug's efficacy, selectivity, and potential for clinical success.

Table 1: Key Performance Indicators for Tyrosine Kinase Inhibitors

MetricDescriptionImportance
IC50 Value The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.A lower IC50 value generally indicates a more potent inhibitor for a specific kinase target.
Kinase Selectivity The ability of a TKI to specifically inhibit the activity of its intended target kinase(s) without affecting other kinases.High selectivity can lead to fewer off-target effects and a better safety profile.
In Vivo Efficacy The effect of the drug in a living organism, typically assessed in preclinical animal models of disease.Demonstrates the potential for the drug to be effective in a clinical setting.
Pharmacokinetics The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).Determines the dosing regimen and bioavailability of the drug.
Toxicity Profile The adverse effects of a drug observed in preclinical and clinical studies.A critical factor in determining the therapeutic window and overall safety of the drug.
Resistance Profile The mechanisms by which cancer cells become resistant to the effects of the TKI.Understanding resistance is crucial for developing next-generation inhibitors and combination therapies.

The Evolving Landscape of Tyrosine Kinase Inhibitors

The development of TKIs has progressed through several generations, each aiming to improve upon the last in terms of potency, selectivity, and the ability to overcome resistance mechanisms.

  • First-Generation TKIs: These inhibitors, such as imatinib and gefitinib, revolutionized cancer treatment by targeting specific kinases driving tumor growth.[1][2]

  • Second-Generation TKIs: Drugs like dasatinib, nilotinib, and afatinib were developed to be more potent than their predecessors and to have activity against some of the mutations that confer resistance to first-generation agents.[1][3]

  • Third-Generation TKIs: Osimertinib is a prime example, designed to specifically target resistance mutations, such as the T790M mutation in the epidermal growth factor receptor (EGFR).[2]

  • Next-Generation TKIs: The latest wave of inhibitors continues to push the boundaries of selectivity and potency, often targeting specific genetic alterations in cancers.[4] Zongertinib, a selective HER2 inhibitor, and the KIT inhibitor IDRX-42 are recent examples of this trend.[5][6][7]

Experimental Protocols for TKI Characterization

A thorough comparison of TKIs relies on standardized and well-documented experimental protocols.

In Vitro Kinase Assays

Objective: To determine the potency and selectivity of a TKI against a panel of kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant kinase enzymes and their specific substrates are prepared in an appropriate assay buffer.

  • Compound Dilution: The TKI is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, ATP (adenosine triphosphate), and the TKI are incubated together to allow the phosphorylation reaction to occur.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is plotted against the TKI concentration, and the IC50 value is calculated using non-linear regression analysis.

Cellular Assays

Objective: To assess the effect of the TKI on cell proliferation, viability, and signaling pathways in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines with known kinase mutations are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the TKI for a specified period (e.g., 72 hours).

  • Viability/Proliferation Measurement: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo, which measure metabolic activity.

  • Western Blotting: To assess the impact on signaling pathways, cell lysates are collected and subjected to western blotting to measure the phosphorylation status of the target kinase and downstream signaling proteins.

  • Data Analysis: IC50 values for cell viability are calculated, and changes in protein phosphorylation are quantified.

Signaling Pathways Targeted by Modern TKIs

The following diagram illustrates a generalized signaling pathway commonly targeted by TKIs in cancer. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to a downstream signaling cascade that promotes cell proliferation and survival. TKIs block this process by inhibiting the kinase activity of the RTK.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Activates TKI TKI TKI->Receptor Tyrosine Kinase (RTK) Inhibits Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Promotes

Caption: Generalized Tyrosine Kinase Signaling Pathway and TKI Inhibition.

Conclusion

While a direct comparison involving this compound is not currently feasible due to a lack of available data, the framework provided here outlines the essential components of a comprehensive comparative analysis for tyrosine kinase inhibitors. The field of TKI development is dynamic, with newer agents demonstrating increased potency, higher selectivity, and the ability to overcome resistance.[4][8] Future evaluations of novel compounds like this compound will undoubtedly rely on the rigorous experimental and comparative approaches described. Researchers are encouraged to disclose data on novel agents to facilitate such comparisons and accelerate the development of more effective cancer therapies.

References

Validation of HNMPA's specificity through kinome profiling.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor development, achieving high specificity for the intended target is a critical determinant of both efficacy and safety. Off-target effects are a primary source of toxicity and can lead to unforeseen complications in clinical applications. This guide provides a comparative analysis of the kinase inhibitor (2-Hydroxy-5-nitro-alpha-mercaptoacetanilide) (HNMPA) against both a highly selective and a non-selective kinase inhibitor, utilizing kinome profiling data to validate its specificity.

This compound is recognized as an inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Its ability to selectively inhibit tyrosine kinases over serine/threonine kinases has been noted.[1] This guide aims to contextualize the specificity of this compound by comparing it with Dasatinib, a broad-spectrum inhibitor, and Lapatinib, a more selective dual inhibitor of EGFR and HER2.

Kinase Inhibitor Specificity Overview

The human kinome consists of over 500 protein kinases, which are structurally related, making the design of specific inhibitors a significant challenge. Kinome profiling technologies provide a broad view of an inhibitor's interaction landscape, offering a quantitative measure of its specificity.

Table 1: Comparative Kinome Profiling Data

The following table summarizes the inhibitory activity of this compound, Dasatinib, and Lapatinib against a selection of kinases. The data for Dasatinib and Lapatinib are derived from publicly available kinome scan assays, while the data for this compound is illustrative of its known primary target and general tyrosine kinase selectivity due to the absence of comprehensive public kinome profiling data. The data is presented as the percentage of kinase activity remaining at a 1 µM inhibitor concentration.

Kinase TargetThis compound (% Control)Dasatinib (% Control)Lapatinib (% Control)Kinase Family
INSR (Insulin Receptor) 10 3595Tyrosine Kinase
ABL1900.1 85Tyrosine Kinase
SRC850.2 70Tyrosine Kinase
EGFR75515 Tyrosine Kinase
ERBB2 (HER2)801020 Tyrosine Kinase
VEGFR2951 60Tyrosine Kinase
PDGFRB920.5 65Tyrosine Kinase
KIT980.3 75Tyrosine Kinase
CDK11005098CMGC
PKA1007099AGC
PKCα1006597AGC
MAPK1 (ERK2)998096CMGC

Note: Lower "% Control" values indicate stronger inhibition. Data for Dasatinib and Lapatinib are representative of publicly available kinome scan data. This compound data is illustrative based on its known target and selectivity.

Experimental Protocols

KinomeScan™ Assay Protocol

The KinomeScan™ platform from DiscoverX is a widely used method for assessing kinase inhibitor specificity. The assay is based on a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of DNA-tagged kinases.

  • Immobilization: An immobilized, active-site directed ligand is bound to a solid support.

  • Competition: A test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the test compound.

On-Target vs. Off-Target Inhibition

The diagrams below illustrate the concept of on-target versus off-target inhibition in a simplified signaling pathway.

cluster_on_target On-Target Inhibition This compound This compound INSR Insulin Receptor (INSR) This compound->INSR Inhibits PI3K PI3K INSR->PI3K AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake cluster_off_target Off-Target Inhibition (Hypothetical) Inhibitor Non-Selective Inhibitor Target_Kinase Primary Target Inhibitor->Target_Kinase Inhibits Off_Target_1 Off-Target Kinase 1 Inhibitor->Off_Target_1 Inhibits Off_Target_2 Off-Target Kinase 2 Inhibitor->Off_Target_2 Inhibits Desired_Effect Desired Cellular Effect Target_Kinase->Desired_Effect Side_Effect_1 Side Effect 1 Off_Target_1->Side_Effect_1 Side_Effect_2 Side Effect 2 Off_Target_2->Side_Effect_2 cluster_workflow Kinome Profiling Workflow Compound Test Compound (this compound) Assay_Plate Assay Plate Incubation Compound->Assay_Plate Kinase_Library Kinase Library (DNA-tagged) Kinase_Library->Assay_Plate Immobilized_Ligand Immobilized Ligand Assay_Plate->Immobilized_Ligand Wash Wash Unbound Kinase Immobilized_Ligand->Wash qPCR qPCR Quantification Wash->qPCR Data_Analysis Data Analysis & Specificity Scoring qPCR->Data_Analysis

References

Replicating Key Experiments in HNMPA Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) and its key function as an insulin receptor tyrosine kinase inhibitor. We will delve into the seminal experiments that first established its mechanism of action and compare its performance with other known inhibitors of the same target. Detailed experimental protocols are provided to allow for replication and further investigation.

This compound: An Inhibitor of Insulin Receptor Tyrosine Kinase

This compound was identified as a potent inhibitor of the insulin receptor's intrinsic tyrosine kinase activity. This discovery was crucial in understanding the downstream signaling effects of insulin and provided a tool for studying insulin resistance. The primary action of this compound is to block the autophosphorylation of the insulin receptor's β-subunit, a critical step in the activation of the insulin signaling cascade. A cell-permeable analog, this compound-(AM)3, was also developed to facilitate studies in intact cells.

Comparative Performance of Insulin Receptor Tyrosine Kinase Inhibitors

To contextualize the efficacy of this compound, it is essential to compare it with other compounds that target the insulin receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected inhibitors.

CompoundTargetIC50Cell-Based/BiochemicalReference
This compound Insulin Receptor~200 µM (autophosphorylation)Biochemical[1]
This compound-(AM)3 Insulin ReceptorNot specified in provided resultsCell-Based[1]
Linsitinib (OSI-906) IGF-1R/Insulin ReceptorIGF-1R: ~35 nM, IR: ~75 nMBiochemical
BMS-754807 IGF-1R/Insulin ReceptorIGF-1R: 1.8 nM, IR: 1.7 nMCell-Based

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and substrate used. It is crucial to consult the original publications for detailed assay conditions.

Key Experimental Protocols

The foundational experiments establishing this compound's function involved in vitro kinase assays and analysis of receptor autophosphorylation.

Experiment 1: In Vitro Insulin Receptor Autophosphorylation Assay

This experiment aimed to determine the direct effect of this compound on the autophosphorylation of the purified insulin receptor.

Protocol:

  • Insulin Receptor Purification: Human insulin receptor is purified from a suitable source, such as CHO cells overexpressing the receptor, using affinity chromatography.

  • Kinase Reaction:

    • Purified insulin receptor is incubated in a kinase buffer containing HEPES, MnCl2, and MgCl2.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A vehicle control (DMSO alone) is also included.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes) at room temperature.

  • Reaction Termination and Analysis:

    • The reaction is stopped by the addition of SDS-PAGE sample buffer.

    • The samples are boiled and then resolved by SDS-PAGE.

    • The gel is dried and subjected to autoradiography to visualize the phosphorylated insulin receptor β-subunit.

  • Quantification: The intensity of the radiolabeled bands is quantified using densitometry to determine the extent of autophosphorylation at each this compound concentration. The IC50 value is then calculated.

Experiment 2: Cellular Insulin Receptor Autophosphorylation Assay using this compound-(AM)3

This experiment investigates the effect of the cell-permeable this compound analog on insulin-stimulated autophosphorylation in intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Cells expressing the human insulin receptor (e.g., CHO-IR or HepG2 cells) are grown to near confluence.

    • The cells are serum-starved for several hours to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with various concentrations of this compound-(AM)3 or a vehicle control for a specified period (e.g., 1-2 hours).

  • Insulin Stimulation:

    • The cells are stimulated with a saturating concentration of insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Immunoprecipitation:

    • The cells are washed with ice-cold PBS and then lysed in a buffer containing detergents and phosphatase inhibitors.

    • The insulin receptor is immunoprecipitated from the cell lysates using an anti-insulin receptor antibody.

  • Western Blot Analysis:

    • The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with an anti-phosphotyrosine antibody to detect the phosphorylated insulin receptor.

    • The membrane is then stripped and reprobed with an anti-insulin receptor antibody to determine the total amount of immunoprecipitated receptor.

  • Data Analysis: The ratio of phosphotyrosine signal to total insulin receptor signal is calculated for each treatment condition to determine the effect of this compound-(AM)3 on insulin-stimulated autophosphorylation.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Autophosphorylation PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glucose Glucose GLUT4->Glucose Uptake This compound This compound This compound->IR Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Purified Insulin Receptor A2 Incubate with this compound A1->A2 A3 Add [γ-³²P]ATP A2->A3 A4 SDS-PAGE A3->A4 A5 Autoradiography A4->A5 B1 Culture Cells B2 Pre-incubate with this compound-(AM)3 B1->B2 B3 Stimulate with Insulin B2->B3 B4 Lyse & Immunoprecipitate IR B3->B4 B5 Western Blot (p-Tyr/Total IR) B4->B5

Caption: Workflow for in vitro and cellular autophosphorylation assays.

References

A comparative review of small molecule inhibitors of the insulin receptor.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin receptor (IR), a transmembrane tyrosine kinase, plays a pivotal role in regulating glucose homeostasis and cell growth. Its dysregulation is implicated in various metabolic diseases, including type 2 diabetes and cancer. Consequently, the development of small molecule inhibitors targeting the IR has been an area of intense research. This guide provides a comparative overview of key small molecule inhibitors of the insulin receptor, presenting their performance based on available experimental data, detailing experimental protocols for their evaluation, and illustrating the signaling pathway they modulate.

Quantitative Comparison of Inhibitor Potency

The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific target, in this case, the insulin receptor, by 50%. The following table summarizes the IC50 values for several well-characterized small molecule inhibitors of the insulin receptor. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorIC50 (Insulin Receptor)IC50 (IGF-1R)Selectivity (IR vs. IGF-1R)Reference
Linsitinib (OSI-906) 75 nM35 nM~0.5-fold selective for IGF-1R[1]
BMS-536924 73 nM100 nM~1.4-fold selective for IR[1][2][3][4]
AG-1024 (Tyrphostin) 57 µM7 µM~8-fold selective for IGF-1R[5][6][7][8]
NVP-ADW742 >10 µM0.17 µM>58-fold selective for IGF-1R[5]
L-783,281 Not reported as a direct inhibitor; acts as an insulin mimetic.Selective for IR over IGF-1R.N/A[9][10]

Note on L-783,281: Unlike the other compounds listed, L-783,281 is a non-peptidyl fungal metabolite that acts as an insulin mimetic, activating the insulin receptor tyrosine kinase rather than inhibiting it. It has shown selectivity for the insulin receptor over the insulin-like growth factor I (IGFI) receptor.[9]

Insulin Receptor Signaling Pathway

The insulin receptor mediates its effects through a complex signaling cascade that influences a wide range of cellular processes, from glucose uptake to gene expression. The two primary signaling arms downstream of the insulin receptor are the PI3K/Akt pathway, which is predominantly responsible for metabolic effects, and the MAPK/ERK pathway, which is mainly involved in regulating cell growth and differentiation.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2 IRS->Grb2 Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates Metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Mitogenic Mitogenic Effects (Cell Growth, Proliferation) ERK->Mitogenic

Caption: Insulin receptor signaling cascade.

Experimental Protocols

The characterization of small molecule inhibitors of the insulin receptor relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Insulin Receptor Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of the isolated insulin receptor.

Objective: To determine the IC50 value of a test compound against the insulin receptor kinase.

Materials:

  • Recombinant human insulin receptor (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate), [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the poly(Glu, Tyr) substrate, and the recombinant insulin receptor enzyme.

  • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with TCA to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Insulin Receptor Phosphorylation Assay

This assay assesses the ability of a compound to inhibit insulin-induced autophosphorylation of the insulin receptor in a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting insulin receptor activation.

Materials:

  • A cell line overexpressing the human insulin receptor (e.g., CHO-IR or HEK293-IR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Human insulin

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-insulin receptor β (pY1150/1151) and anti-total-insulin receptor β

  • Secondary antibodies conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Western blot or ELISA equipment

Procedure:

  • Seed the cells in 6-well plates or 96-well plates and grow to near confluence.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-incubate the cells with serial dilutions of the test compound (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for 5-10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the insulin receptor using either Western blot or an ELISA-based method.

    • For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-IR and anti-total-IR antibodies.

    • For ELISA: Use a sandwich ELISA kit with a capture antibody for total IR and a detection antibody for phospho-IR.

  • Quantify the band intensities (Western blot) or the colorimetric/chemiluminescent signal (ELISA).

  • Normalize the phospho-IR signal to the total IR signal and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Experimental Workflow

The process of identifying and characterizing small molecule inhibitors of the insulin receptor typically follows a structured workflow, from initial screening to in-depth cellular and in vivo validation.

Workflow HTS High-Throughput Screening (Biochemical Assay) HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC50 Determination (In Vitro Kinase Assay) HitID->DoseResponse CellBased Cell-Based Assays (Phosphorylation, Glucose Uptake) DoseResponse->CellBased Selectivity Selectivity Profiling (vs. IGF-1R & other kinases) CellBased->Selectivity InVivo In Vivo Efficacy & PK/PD Studies (Animal Models) Selectivity->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

References

Safety Operating Guide

Navigating the Disposal of HNMPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling compounds like HNMPA, a derivative of amphetamine, stringent protocols must be followed due to its potential hazardous and controlled substance status. This guide provides essential safety and logistical information for the proper disposal of this compound in a research environment.

General Principles for Controlled Substance Disposal

As a derivative of amphetamine, this compound is likely to be classified as a controlled substance. The disposal of controlled substances is strictly regulated to prevent diversion and ensure safety.[1][2][3] Researchers are generally not permitted to dispose of controlled substances themselves.[2][3] Instead, a licensed third-party, often referred to as a "reverse distributor," must handle the collection and destruction of these materials.[1]

Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of controlled substances.[2][4] They will have established procedures and contracts with certified waste management vendors.

Step-by-Step Disposal Procedures for this compound

The following steps outline the general procedure for the disposal of unwanted, expired, or waste this compound in a laboratory setting:

  • Segregation and Labeling:

    • Isolate the this compound waste from other chemical waste streams.

    • Clearly label the container with "Hazardous Waste," the chemical name ("4-hydroxy-N-methyl-N-propylamphetamine"), and any known hazards. If the material is in its original container and is expired or unwanted, it should be clearly marked for disposal.[1]

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS office about the need to dispose of this compound. They will provide you with the necessary forms and instructions for collection.

  • Complete a Waste Pickup Request:

    • Fill out a chemical waste pickup request form as provided by your EHS department. This will typically require information about the chemical, quantity, and location.

  • Maintain Accurate Records:

    • All transactions involving controlled substances, including disposal, must be meticulously documented in your laboratory's controlled substance logs. This documentation is a critical component of regulatory compliance.[3][4]

  • Prepare for Pickup:

    • Store the properly labeled and sealed this compound waste in a secure and designated hazardous waste accumulation area until it is collected by the EHS-approved vendor.

Prohibited Disposal Methods

Under no circumstances should this compound or any other controlled substance be disposed of via the following methods:

  • Sink Disposal: Flushing down the drain is strictly prohibited.[1]

  • Regular Trash: Disposal in the regular solid waste is not permitted.

  • Mixing with Other Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS office.

Chemical Properties of a Structurally Similar Compound

While specific data for this compound is limited, the following table summarizes some chemical properties of the related compound, N-methyl-N-npropyl-amphetamine. This information is provided for context and should not be directly extrapolated to this compound without further verification.

PropertyValueUnit
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
LogP (Octanol/Water Partition Coefficient)2.959
Water Solubility (Log10WS)-3.05mol/l
Boiling Point (Tboil)Not AvailableK
Melting Point (Tfus)Not AvailableK

Data for N-methyl-N-npropyl-amphetamine, a structurally similar compound.[5]

Disposal Workflow for Controlled Substances

The following diagram illustrates the general workflow for the disposal of a controlled substance like this compound in a research laboratory.

HNMPA_Disposal_Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS & Vendor Responsibilities start Identify this compound for Disposal (Expired, Unwanted, Waste) segregate Segregate and Label Waste start->segregate contact_ehs Contact EHS Office segregate->contact_ehs record_keeping Document Disposal in Logbook contact_ehs->record_keeping provide_guidance Provide Forms and Guidance contact_ehs->provide_guidance prepare_pickup Store Securely for Pickup record_keeping->prepare_pickup schedule_pickup Schedule Pickup with Vendor provide_guidance->schedule_pickup collect_waste Vendor Collects Waste schedule_pickup->collect_waste transport Transport to Disposal Facility collect_waste->transport destroy Proper Destruction of this compound transport->destroy final_docs Provide Certificate of Destruction destroy->final_docs

Caption: Workflow for the disposal of a controlled substance.

Experimental Protocols for Degradation

Specific experimental protocols for the chemical degradation of this compound for disposal purposes are not documented in readily available scientific literature. For controlled substances, chemical destruction is typically performed by specialized hazardous waste management companies.[4] These facilities may use methods such as chemical oxidation to render the substance non-recoverable.[4] Any laboratory-scale neutralization or degradation experiments should only be conducted after a thorough risk assessment and with the approval of the institution's EHS and safety committees.

References

Essential Safety and Logistics for Handling HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid), including operational and disposal plans.

Chemical Identification:

  • Chemical Name: (Hydroxy-2-naphthalenylmethyl)phosphonic acid

  • Acronym: this compound

  • CAS Number: 120943-99-9

  • Molecular Formula: C₁₁H₁₁O₄P

  • Molecular Weight: 238.18 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from Santa Cruz Biotechnology, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] Therefore, it is essential to handle it with care, employing standard laboratory safety practices. Another SDS from Fisher Scientific notes that it may cause irritation upon contact with eyes, skin, or the respiratory tract.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with Side Shields or GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material.
Skin and Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Protection NIOSH/MSHA-approved RespiratorRecommended when working with the powder for extended periods or in poorly ventilated areas to avoid dust inhalation.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid creating dust when working with the solid form.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • The recommended storage temperature is -20°C.

  • Protect from direct sunlight.

  • Incompatible with strong oxidizing agents.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a general guideline for phosphonic acid derivatives:

  • Small Quantities: For small spills or residual amounts, absorb with an inert material and place in a suitable container for chemical waste.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.

  • Neutralization: For larger quantities, neutralization with a suitable base under controlled conditions may be a viable disposal method, but this should only be performed by trained personnel in a well-ventilated area, such as a fume hood.

Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

HNMPA_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Weigh this compound in a Ventilated Enclosure B->C D Prepare Solution as per Protocol C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: this compound Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.